2-(4-Methylbenzyl)thioadenosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H21N5O4S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-[6-amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1 |
InChI-Schlüssel |
CNHLXSDJHZQQGY-OVHGWZCWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on 2-(4-Methylbenzyl)thioadenosine. Extensive searches for detailed experimental data, including specific physical properties, comprehensive spectral analyses, and in-depth biological studies, did not yield specific results for this compound. The information presented is based on data from chemical suppliers and general knowledge of related adenosine (B11128) analogs.
Introduction
This compound is a synthetic derivative of adenosine, a fundamental nucleoside in numerous biochemical processes. This analog is characterized by the substitution of a 4-methylbenzyl group at the 2-position of the adenine (B156593) core via a thioether linkage.[1] This modification introduces a significant hydrophobic moiety, which can influence its interaction with biological targets. As an adenosine analog, it holds potential for investigation in various therapeutic areas, though specific biological activities remain to be extensively documented in publicly accessible literature.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₅O₄S | CD BioGlyco |
| Molecular Weight | 403.46 g/mol | CD BioGlyco |
| CAS Number | 2095417-16-4 | CD BioGlyco |
| Appearance | Solid (predicted) | CD BioGlyco |
| Purity | ≥95.0% (typical for commercial samples) | CD BioGlyco |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the public domain. For researchers synthesizing or working with this compound, the following represents a logical workflow for its characterization.
Logical Workflow for Spectral Analysis
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Biological Activity and Potential Signaling Pathways
Specific biological activities, mechanisms of action, and associated signaling pathways for this compound have not been detailed in available research literature. However, based on its structural similarity to other 2-substituted adenosine analogs, some potential areas of investigation can be proposed.
Adenosine analogs are known to interact with a variety of protein targets, most notably adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The bulky hydrophobic substitution at the 2-position could confer selectivity for certain receptor subtypes or other adenosine-binding proteins.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a generalized signaling pathway for adenosine receptors, which could be a starting point for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling cascade initiated by the binding of this compound to an adenosine receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not publicly available. The following sections provide generalized methodologies that would be appropriate for studying this compound.
General Synthesis Approach
The synthesis of this compound would likely involve the reaction of a 2-haloadenosine precursor (e.g., 2-chloroadenosine (B27285) or 2-bromoadenosine) with 4-methylbenzyl mercaptan in the presence of a suitable base.
Reaction Scheme: 2-Haloadenosine + 4-Methylbenzyl mercaptan --(Base)--> this compound
Materials:
-
2-haloadenosine (e.g., 2-chloroadenosine)
-
4-Methylbenzyl mercaptan
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., NaH, K₂CO₃)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure Outline:
-
Dissolve the 2-haloadenosine precursor in the anhydrous solvent under an inert atmosphere.
-
Add the base to the reaction mixture and stir.
-
Slowly add 4-methylbenzyl mercaptan to the mixture.
-
Allow the reaction to proceed at a specified temperature (e.g., room temperature or elevated temperature) while monitoring its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic or cytostatic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
References
Unraveling the Core Mechanism of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the hypothesized mechanism of action for 2-(4-Methylbenzyl)thioadenosine. As of the latest literature review, specific experimental data for this compound is limited. The proposed mechanism is inferred from extensive research on structurally related 2-substituted thioadenosine analogues. All quantitative data and experimental protocols are presented as representative examples that would be utilized to validate the proposed mechanism.
Executive Summary
This compound is a synthetic derivative of adenosine (B11128), characterized by a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) core.[1] Based on the structure-activity relationships of a broad class of 2-substituted thioadenosine analogues, it is hypothesized that this compound functions as a modulator of adenosine receptors (ARs).[2][3][4][5] This guide elucidates this putative mechanism, presenting the underlying signaling pathways, representative quantitative data from key validation assays, and detailed experimental protocols for researchers seeking to investigate this compound or similar adenosine derivatives.
Adenosine receptors, a family of G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are integral to numerous physiological processes and are significant targets for therapeutic intervention.[4][6] The bulky, hydrophobic 4-methylbenzyl moiety of this compound likely confers specific affinity and selectivity for one or more of these receptor subtypes, thereby initiating or inhibiting downstream signaling cascades.
Hypothesized Core Mechanism of Action: Adenosine Receptor Modulation
The central hypothesis is that this compound binds to the orthosteric or an allosteric site on adenosine receptors, functioning as an agonist, antagonist, or partial agonist. The interaction is predicted to modulate the receptor's coupling to its associated G-protein, thereby influencing the intracellular concentration of second messengers like cyclic adenosine monophosphate (cAMP) and inositol (B14025) phosphates.
The Adenosine Receptor Family and Downstream Signaling
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A3 receptor activation can also stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]
-
A2A and A2B Receptors: These receptors couple to stimulatory G-proteins (Gαs). Agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
The specific interaction of this compound with these receptors would determine its pharmacological effect. For instance, as an antagonist, it would block the binding of endogenous adenosine, thereby preventing the receptor's activation or basal activity.
Signaling Pathway Diagrams
Quantitative Data (Representative)
The following tables present hypothetical, yet realistic, quantitative data that would be obtained from key experiments to characterize the interaction of this compound with human adenosine receptors.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| A1 | [³H]DPCPX | 150 ± 25 |
| A2A | [³H]CGS 21680 | 85 ± 12 |
| A2B | [³H]DPCPX | >10,000 |
| A3 | [¹²⁵I]AB-MECA | 25 ± 5 |
Data are presented as mean ± SEM from three independent experiments. Kᵢ values were determined by competitive binding assays.
Table 2: Functional Activity of this compound in cAMP and Calcium Mobilization Assays
| Receptor Subtype | Assay Type | Functional Response | EC₅₀ / IC₅₀ (nM) |
| A1 | cAMP Inhibition | Antagonist | IC₅₀ = 250 ± 40 |
| A2A | cAMP Accumulation | Antagonist | IC₅₀ = 150 ± 30 |
| A3 | Calcium Mobilization | Agonist | EC₅₀ = 50 ± 10 |
Data are presented as mean ± SEM from three independent experiments. Assays were performed in CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype.
Detailed Experimental Protocols
The following are standard protocols for characterizing a novel ligand for adenosine receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 1 mM EDTA. For A1 and A3 receptors, 1 U/mL adenosine deaminase is added.
-
Competition Binding:
-
A constant concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [¹²⁵I]AB-MECA for A3) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor, this compound (e.g., 0.1 nM to 100 µM), are added.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM XAC).
-
-
Incubation: The mixture is incubated for 60-120 minutes at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Functional cAMP Assay
Objective: To determine if this compound acts as an agonist or antagonist at A1, A2A, and A2B receptors by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: CHO or HEK293 cells expressing the receptor of interest are cultured to ~90% confluency.
-
Cell Plating: Cells are seeded into 96-well plates and grown overnight.
-
Assay Protocol:
-
The growth medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated.
-
For Antagonist Assay: Cells are pre-incubated with varying concentrations of this compound before adding a known agonist (e.g., NECA) at its EC₈₀ concentration.
-
For Agonist Assay: Cells are incubated with varying concentrations of this compound alone.
-
-
Incubation: The reaction is incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion and Future Directions
This technical guide outlines the probable mechanism of action for this compound as a modulator of adenosine receptors, a hypothesis strongly supported by the known pharmacology of its structural analogues. The provided representative data and detailed experimental protocols offer a clear roadmap for the empirical validation of this mechanism.
Future research should focus on performing the described binding and functional assays to definitively determine the affinity, selectivity, and efficacy of this compound at each adenosine receptor subtype. Subsequent studies could involve in vivo models to assess its therapeutic potential in diseases where adenosine signaling is dysregulated, such as inflammatory conditions, cancer, or neurological disorders.[6]
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring C2 and N6 Substituent Effects on Truncated 4'-Thioadenosine Derivatives as Dual A2A and A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of 2-Substituted Thioadenosine Analogs
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-substituted thioadenosine analogs. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, including modulation of adenosine (B11128) receptors and potent anticancer effects.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that modulates numerous physiological processes by interacting with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Analogs of adenosine, particularly those with substitutions at the 2-position of the adenine (B156593) ring, have been a focal point of drug discovery. The introduction of a thioether linkage at this position creates 2-substituted thioadenosine derivatives, a chemical class with a broad spectrum of biological activities. These analogs have been investigated for their potential as anticancer agents, adenosine receptor antagonists, and trypanocides, making them promising leads for novel therapeutic development.[1][2]
Synthesis of 2-Substituted Thioadenosine Analogs
The synthesis of these analogs typically starts from 2-thioadenosine (B194474), which serves as a versatile precursor. The sulfur atom at the C2 position is nucleophilic and can be alkylated with various electrophiles to introduce a wide range of substituents.
A common synthetic route involves the direct alkylation of 2-thioadenosine with alkyl halides (e.g., nitrobenzyl bromide, propargyl bromide) to yield the corresponding 2-S-substituted derivatives.[3] For more complex substitutions, multi-step procedures are employed. For instance, the synthesis of 2-alkynyl-substituted-N⁶-methyl-4'-thioadenosine derivatives has been achieved from D-gulonic γ-lactone via a key palladium-catalyzed cross-coupling reaction.[4] Similarly, Pummerer-type condensation has been used to create key intermediates for further modification.[5]
The versatility of these synthetic strategies allows for the systematic modification of the 2-position substituent to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
Biological Activities and Therapeutic Potential
Modulation of Adenosine Receptors
A primary area of investigation for 2-substituted thioadenosine analogs is their interaction with adenosine receptors (ARs). Depending on the nature of the substituent at the 2-position and other modifications on the adenosine scaffold (e.g., at the N⁶ or 5' position), these compounds can act as potent and selective agonists or antagonists.
-
A₂ Receptor Affinity : Several 2-substituted thioadenosine nucleoside analogs have shown preferential binding to A₂ adenosine receptors over A₁ receptors. For example, analogs substituted with (E)-1-iodo-1-penten-5-yl, 4-nitrobenzyl, or propargyl groups at the 2-thio position exhibit Ki values for A₂ receptor binding in the range of 1.2-3.67 µM, with a 4- to 8-fold selectivity for A₂ over A₁ receptors.[3]
-
A₃ Receptor Antagonism : Modification of the N⁶- and 4'-hydroxymethyl groups of 4'-thionucleoside analogs has led to the discovery of potent and selective A₃AR antagonists.[5] Structure-activity relationship studies revealed that N⁶-(3-halobenzyl) substituents generally confer better binding affinity at the human A₃AR.[5] The overexpression of the A₃AR in many cancer cell types makes these antagonists attractive candidates for cancer therapy.[6] Some N⁶-(2,2-diphenylethyl)-2-phenylethynyladenosine derivatives have been identified as A₃AR antagonists with potent cytostatic activity against prostate cancer cells.[6]
Anticancer Activity
Numerous studies have highlighted the potential of 2-thio-substituted purine (B94841) and adenosine analogs as anticancer agents. Their mechanism of action can involve the modulation of adenosine receptors or interference with other cellular pathways crucial for cancer cell proliferation.[2][7]
-
In Vitro Cytotoxicity : New thiopurines, including 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, have demonstrated potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with activity similar to cisplatin.[8][9] Other dialkylaminoalkylthio derivatives have also shown good activity against the SBN-19 cell line.[8]
-
Cell Cycle Arrest : Certain 2-thiopyrimidine/chalcone hybrids have been shown to induce cell cycle arrest at different phases in liver (HepG2) and breast (MCF-7) cancer cells, contributing to their antiproliferative effects.[10]
-
Targeting A₃AR in Cancer : Both A₃AR agonists and antagonists have been shown to inhibit cancer cell proliferation.[6] The reference A₃AR agonist Cl-IB-MECA inhibits cancer cell growth, and newly synthesized antagonists have demonstrated comparable or even more pronounced cytostatic effects, suggesting that in addition to A₃AR involvement, other cellular mechanisms may be at play.[6]
Trypanocidal Activity
Analogs of 5'-deoxy-5'-(methylthio)adenosine (MTA), a related class of thioadenosine derivatives, have been investigated for their efficacy against African trypanosomiasis. 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA) is a substrate for trypanosome MTA phosphorylase and is active both in vitro and in vivo against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense.[11][12][13] HETA and its O-acylated derivatives have shown curative effects in mouse models of the disease, indicating that substrate analogs of MTA are promising candidates for the development of new chemotherapies against this parasitic disease.[11][13]
Quantitative Data on Biological Activity
Table 1: Adenosine Receptor Binding Affinities of 2-Substituted Thioadenosine Analogs
| Compound | 2-Substituent | A₁ Receptor Ki (µM) | A₂ Receptor Ki (µM) | Selectivity (A₁/A₂) | Reference |
| 3 | 4-Nitrobenzylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |
| 5 | Propargylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |
| 9 | (E)-1-Iodo-1-penten-5-ylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |
| 12 | [[3-(4-hydroxyphenyl)propionamido]ethyl]thio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |
| 13 | [[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl]thio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |
Data represents a range of values for a series of related nucleoside analogs described in the cited source.
Table 2: Anticancer Activity of Thiosubstituted Purine Analogs
| Compound | Cancer Cell Line | EC₅₀ (µg/mL) | Reference |
| 2a (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |
| 2b (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |
| 3a (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |
| 4b (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |
| 4c (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |
| 4e (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |
| 4f (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |
| 5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine) | SBN-19 | 5.00 | [8] |
| 5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine) | C-32 | 7.58 | [8] |
Table 3: Antiproliferative Activity of 2,N⁶-Disubstituted Adenosine Analogs against PC3 Prostate Cancer Cells
| Compound | A₃AR Activity | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| Cl-IB-MECA (Reference) | Full Agonist | 18 | 44 | 110 | [6] |
| 10 (N⁶-phenethyl-2-alkynyl) | Antagonist | 13 | - | - | [6] |
| 11 (N⁶-phenethyl-2-alkynyl) | Antagonist | 2.5 | 19 | - | [6] |
| 12 (N⁶-(2,2-diphenylethyl)-2-phenylethynyl) | Antagonist | 14 | 29 | 59 | [6] |
GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.
Experimental Protocols
Adenosine Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies cited in the literature.[3][6]
-
Membrane Preparation : Membranes are prepared from rat brain cortex (for A₁) and striatum (for A₂) or from CHO cells expressing the recombinant human adenosine receptor subtypes.[3][6] The tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction : The assay is performed in a final volume of 100-200 µL. The reaction mixture contains the cell membranes, a specific radioligand, and the competing test compound (2-substituted thioadenosine analog) at various concentrations.
-
Incubation : The mixture is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., XAC). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constants (Ki) for the test compounds are calculated from the IC₅₀ values (concentration causing 50% inhibition of specific binding) using the Cheng-Prusoff equation.
In Vitro Anticancer Cell Proliferation Assay (SRB Assay)
This protocol is based on the sulforhodamine B (SRB) assay methodology used for evaluating anticancer activity.[6]
-
Cell Culture : Human cancer cell lines (e.g., PC3, SNB-19, C-32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[6][8]
-
Cell Plating : Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The test compounds (2-substituted thioadenosine analogs) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[6]
-
Cell Fixation : After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.
-
Staining : The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement : The optical density (OD) is read on a plate reader at a wavelength of approximately 515 nm.
-
Data Analysis : The percentage of cell growth is calculated relative to untreated control cells. The GI₅₀, TGI, and LC₅₀ values are determined from dose-response curves.
Visualizations
Signaling Pathway Diagram
Caption: A3 Adenosine Receptor (A3AR) signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a typical radioligand binding assay.
Structure-Activity Relationship (SAR) Diagram
Caption: Key structure-activity relationships (SAR) for A3AR antagonists.
References
- 1. nbinno.com [nbinno.com]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of 2-(4-Methylbenzyl)thioadenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). It belongs to the class of 2-substituted thioadenosine analogs, a group of molecules that has been explored for its potential to modulate various physiological processes, primarily through interaction with adenosine receptors and other cellular targets. This document provides a technical overview of the available information regarding this compound and related compounds, focusing on its discovery, history, and the experimental methodologies used to characterize similar molecules. Due to a lack of specific published literature on this compound, this guide draws upon data from structurally related analogs to infer its potential properties and the experimental approaches for its study.
Discovery and History
The specific discovery and historical development of this compound are not well-documented in publicly available scientific literature. Its emergence is likely rooted in broader research efforts to understand the structure-activity relationships (SAR) of adenosine analogs. The core structure, 2-thioadenosine (B194474), has served as a versatile scaffold for chemical modification. The introduction of various substituents at the 2-position, including aralkyl groups like the 4-methylbenzyl moiety, has been a common strategy to explore the binding pockets of adenosine receptors and other nucleotide-binding proteins.
The rationale for synthesizing such compounds often stems from the desire to improve properties such as receptor subtype selectivity, metabolic stability, and pharmacokinetic profiles compared to the parent molecule, adenosine. Research into 2-substituted adenosine analogs has been active for several decades, with a focus on developing therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and cancer.
Synthesis
While a specific synthetic protocol for this compound has not been found in the reviewed literature, a general and plausible synthetic route can be inferred from the preparation of similar 2-alkylthioadenosine derivatives. The most common method involves the direct alkylation of 2-thioadenosine with an appropriate alkyl halide.
General Experimental Protocol for the Synthesis of 2-(Arylmethyl)thioadenosine Analogs:
-
Starting Material: 2-Thioadenosine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the thiol group of 2-thioadenosine, forming a reactive thiolate anion.
-
Alkylation: The corresponding arylmethyl halide (in this case, 4-methylbenzyl bromide or chloride) is added to the reaction mixture. The thiolate anion then displaces the halide in an Sₙ2 reaction to form the desired 2-(arylmethyl)thioadenosine derivative.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure 2-(arylmethyl)thioadenosine.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Based on the biological evaluation of structurally similar compounds, this compound is anticipated to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of this interaction (agonist or antagonist) and the receptor subtype selectivity would be determined by the specific structural features of the 4-methylbenzyl group.
The following table summarizes the adenosine receptor binding affinities of 2-benzylthioadenosine, a close structural analog. This data provides a potential framework for understanding the likely activity of the 4-methylated version.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 2-Benzylthioadenosine | A₁ | >10,000 |
| A₂ₐ | 1960 | |
| A₃ | 1960 |
Data is illustrative and based on structurally similar compounds. The actual binding affinities of this compound may vary.
Signaling Pathways:
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
-
A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.
Caption: Potential adenosine receptor signaling pathways modulated by this compound.
Experimental Protocols for Biological Evaluation
To characterize the pharmacological profile of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the compound for different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing a high density of a specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₃).
-
Radioligands specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radioactive agonist or antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional activity (agonist or antagonist) of the compound at A₂ₐ/A₂ₑ (stimulatory) or A₁/A₃ (inhibitory) receptors.
Materials:
-
Intact cells expressing the adenosine receptor subtype of interest.
-
Test compound at various concentrations.
-
Adenylyl cyclase activator (e.g., forskolin (B1673556), for inhibitory receptor assays).
-
Reference agonist (e.g., NECA).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure for A₂ Receptor Agonism:
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
-
Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC₅₀ value and maximal effect (Eₘₐₓ).
Procedure for A₁/A₃ Receptor Agonism:
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase, along with varying concentrations of the test compound.
-
Incubate and measure the intracellular cAMP levels.
-
An agonist will inhibit the forskolin-stimulated cAMP production. Determine the IC₅₀ and maximal inhibition.
Procedure for Antagonism:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a reference agonist (e.g., NECA at its EC₅₀).
-
Incubate and measure the intracellular cAMP levels.
-
An antagonist will shift the dose-response curve of the agonist to the right. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.
Conclusion
2-(4-Methylbenzyl)thioadenosine as a nucleoside analog
An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine as a Nucleoside Analog
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for this compound. Therefore, this document serves as an in-depth technical guide for a representative nucleoside analog of this class. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on established methodologies for similar adenosine (B11128) analogs.
Introduction
Nucleoside analogs are a cornerstone of therapeutic agent development, particularly in oncology and virology. These molecules, which are synthetic mimics of natural nucleosides, can interfere with various cellular processes by interacting with enzymes such as kinases, polymerases, and methyltransferases. This compound is an adenosine analog characterized by a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) core.[1] This substitution introduces a significant hydrophobic and bulky group, which can influence its binding affinity and selectivity for target proteins. Adenosine analogs are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅O₄S |
| Molecular Weight | 403.46 g/mol |
| Appearance | Solid |
| Purity | ≥95.0% |
| Synonyms | (2R,3R,4S,5R)-2-[6-Amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Synthesis and Workflow
While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methods for preparing 2-thio-substituted adenosine derivatives. A common approach involves the reaction of a 2-haloadenosine precursor with the appropriate thiol in the presence of a base.
Hypothetical Synthesis Workflow
References
Potential Therapeutic Targets of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylbenzyl)thioadenosine is a synthetic adenosine (B11128) analog characterized by a methylbenzyl group attached to the second position of the purine (B94841) ring via a thioether linkage. While direct experimental data on this specific compound is limited in publicly available literature, analysis of structurally related 2-substituted thioadenosine analogs provides a strong basis for predicting its potential therapeutic targets and mechanisms of action. This document synthesizes the available information on this class of compounds to propose and detail the most likely biological targets of this compound, which primarily include adenosine receptors, with a potential for interaction with 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP). This guide provides a comprehensive overview of these potential targets, quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound belongs to the class of 2-substituted thioadenosine analogs. These molecules are modifications of the endogenous nucleoside adenosine and have been explored for their therapeutic potential due to their ability to interact with various cellular targets. The key structural feature of this compound is the presence of a bulky, hydrophobic 4-methylbenzyl group at the 2-position of the adenine (B156593) core. This modification is expected to significantly influence its binding affinity and selectivity for its biological targets compared to endogenous adenosine.
Predicted Therapeutic Targets
Based on the structure-activity relationships of 2-substituted thioadenosine analogs, the primary potential therapeutic targets for this compound are:
-
Adenosine Receptors (ARs): These are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. 2-substituted thioadenosine analogs have been shown to be potent ligands for these receptors, with some exhibiting selectivity for the A2A subtype.
-
5'-Deoxy-5'-(methylthio)adenosine Phosphorylase (MTAP): This enzyme plays a crucial role in the salvage of adenine and methionine from 5'-deoxy-5'-(methylthio)adenosine (MTA), a byproduct of polyamine biosynthesis. While modifications at the 5'-position of adenosine analogs are more critical for MTAP interaction, the potential for 2-substituted analogs to bind to this enzyme cannot be entirely ruled out and warrants investigation.
Quantitative Data for Related Analogs
To provide a quantitative context for the potential interactions of this compound, the following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various structurally related adenosine analogs at their respective targets.
Table 1: Binding Affinities (Ki) of 2-Substituted Thioadenosine Analogs at Adenosine Receptors
| Compound | A1 Receptor Ki (µM) | A2 Receptor Ki (µM) | A1/A2 Selectivity Ratio | Reference |
| 2-((E)-1-Iodo-1-penten-5-yl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |
| 2-(4-Nitrobenzyl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |
| 2-(Propargyl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |
Table 2: Inhibition of 5'-Deoxy-5'-(methylthio)adenosine Phosphorylase (MTAP) by Adenosine Analogs
| Compound | Target | Parameter | Value (µM) | Reference |
| 5'-Deoxy-5'-methylthiotubercidin | Human Lymphocyte MTAP | Ki | 31 | [2] |
| Adenine | Human Lymphocyte MTAP | Ki | 172 | [2] |
| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | Human Lymphocyte MTAP | Km | 26 | [2] |
| 5'-Deoxy-5'-methylthiotubercidin | Mitogen-induced human lymphocyte blastogenesis | I50 | 80 | [2] |
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling
Activation of A1 and A3 adenosine receptors typically leads to the inhibition of adenylyl cyclase through Gi proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase via Gs proteins, leading to an increase in cAMP.
Caption: Predicted signaling pathways for this compound at adenosine receptors.
MTAP-Mediated Salvage Pathway
MTAP catalyzes the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1P). This is a critical step in the methionine salvage pathway. Inhibition of MTAP would lead to an accumulation of MTA.
References
- 1. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2-(4-Methylbenzyl)thioadenosine: An In-depth Technical Guide on its Interaction with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in regulating a wide array of physiological and pathophysiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors is a key focus in drug discovery for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders. Within the vast chemical space of adenosine analogs, modifications at the 2-position of the adenine (B156593) ring have proven to be a fruitful strategy for modulating receptor affinity and selectivity. This technical guide provides a comprehensive overview of the interaction of a specific 2-substituted analog, 2-(4-Methylbenzyl)thioadenosine, with adenosine receptors. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related 2-aralkylthioadenosine and 2-thioether adenosine derivatives to infer its likely pharmacological profile.
Core Interaction with Adenosine Receptors: A Structure-Activity Relationship Perspective
The introduction of a thioether linkage at the 2-position of adenosine, particularly with an aromatic moiety like a methylbenzyl group, significantly influences its interaction with adenosine receptors. The nature of the substituent at this position is a critical determinant of both affinity and selectivity across the four receptor subtypes.
General Principles from 2-Thioether Adenosine Analogs
Studies on a variety of 2-thioether adenosine derivatives have established several key principles that are likely applicable to this compound:
-
Increased Affinity at A₂A and A₃ Receptors: The presence of a bulky, hydrophobic substituent at the 2-position, such as a benzyl (B1604629) or substituted benzyl group, is generally well-tolerated and can lead to enhanced affinity, particularly at the A₂A and A₃ adenosine receptors. The hydrophobic pocket within the binding sites of these receptor subtypes can accommodate such groups, leading to favorable interactions.
-
Modulation of Selectivity: The specific structure of the 2-substituent can fine-tune the selectivity profile. For instance, variations in the aromatic ring's substitution pattern or the length of the linker can shift the preference between A₂A and A₃ receptors.
-
Potential for Agonism: Many 2-substituted adenosine analogs, including those with thioether linkages, retain agonist activity. The degree of agonism (full or partial) can, however, be influenced by the nature of the 2-substituent.
Quantitative Data Summary (Inferred from Structurally Related Compounds)
Table 1: Inferred Binding Affinity (Ki) Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Expected Affinity Range (Ki, nM) | Rationale based on Structurally Similar Compounds |
| A₁ | 100 - 1000 | 2-substitution with bulky groups generally leads to a decrease in affinity for the A₁ receptor compared to other subtypes. |
| A₂A | 1 - 50 | 2-Aralkylthio and 2-aralkoxy substitutions often result in high affinity for the A₂A receptor. The 4-methyl group may enhance this interaction. |
| A₂B | > 1000 | The A₂B receptor typically shows the lowest affinity for adenosine analogs. |
| A₃ | 10 - 200 | 2-Thioether modifications are well-tolerated and can confer significant affinity at the A₃ receptor, though often slightly less than at the A₂A receptor. |
Table 2: Inferred Functional Activity Profile of this compound
| Assay Type | Receptor Subtype | Expected Activity | Rationale based on Structurally Similar Compounds |
| cAMP Accumulation | A₁ | Agonist (Inhibition of forskolin-stimulated cAMP) | 2-substituted adenosines typically retain agonist activity at Gi-coupled receptors. |
| A₂A | Agonist (Stimulation of cAMP) | 2-substituted adenosines are often potent agonists at Gs-coupled A₂A receptors. | |
| A₂B | Weak Agonist (Stimulation of cAMP) | Activity at A₂B is expected to be significantly lower than at A₂A. | |
| A₃ | Agonist (Inhibition of forskolin-stimulated cAMP) | Similar to the A₁ receptor, agonist activity is anticipated at the Gi-coupled A₃ receptor. |
Signaling Pathways
The interaction of this compound with adenosine receptors is expected to trigger well-established downstream signaling cascades. A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi/o), while A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs).
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adenosine receptors.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
This protocol is a generalized method for competitive radioligand binding assays to determine the inhibition constant (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd), and a range of concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-selective adenosine receptor agonist (e.g., NECA) or antagonist (e.g., CGS15943).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assays for Determining Functional Activity (EC₅₀/IC₅₀)
This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating its agonist or antagonist activity at Gs- or Gi-coupled receptors.
Caption: cAMP Accumulation Assay Workflow.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest in an appropriate medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent the breakdown of newly synthesized cAMP.
-
For agonist testing at A₂A/A₂B receptors: Add varying concentrations of this compound.
-
For agonist testing at A₁/A₃ receptors: Add a cAMP-stimulating agent like forskolin (e.g., 1 µM) along with varying concentrations of this compound.
-
For antagonist testing: Add a fixed, sub-maximal concentration of a known agonist for the receptor subtype along with varying concentrations of this compound.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the cAMP levels using a plate reader compatible with the detection technology (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound's concentration.
-
Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Conclusion
While direct experimental data for this compound is limited, a comprehensive analysis of the structure-activity relationships of related 2-thioether and 2-aralkylthioadenosine analogs allows for a robust, inferred pharmacological profile. It is anticipated that this compound will act as a potent agonist with a preference for the A₂A and, to a lesser extent, the A₃ adenosine receptors, and with lower affinity for the A₁ and A₂B subtypes. The experimental protocols detailed herein provide a solid foundation for researchers to empirically determine the precise binding affinities and functional potencies of this and other novel adenosine receptor ligands. Further investigation into such compounds will continue to refine our understanding of adenosine receptor pharmacology and may lead to the development of novel therapeutics with improved selectivity and efficacy.
Structural Analysis of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-(4-Methylbenzyl)thioadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the 2-substituted thioadenosine family, this compound holds potential for modulating various physiological processes through its interaction with adenosine receptors and other related enzymes. This document details the chemical synthesis, structural characterization, and potential biological activities of this compound. It includes detailed experimental protocols for its synthesis and analysis, as well as quantitative data presented in a clear, tabular format for easy comparison. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to provide a clear visual representation of the scientific concepts.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a major focus of medicinal chemistry research, aiming to create selective ligands for these receptors to treat a variety of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
This compound is an adenosine analog characterized by the substitution of a 4-methylbenzyl group at the 2-position of the adenine (B156593) core via a thioether linkage[1]. This modification introduces a significant hydrophobic moiety, which can influence the compound's binding affinity and selectivity for different adenosine receptor subtypes and metabolizing enzymes. This guide provides a detailed examination of the structural features and potential biological relevance of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of an adenosine core with a 4-methylbenzyl group attached to the C2 position of the purine ring through a sulfur atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅O₄S |
| Molecular Weight | 419.46 g/mol |
| IUPAC Name | 2-((4-methylbenzyl)thio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine |
| CAS Number | (Not available) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol (B129727) |
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through a convergent synthetic route starting from 2-chloroadenosine[2]. The key step involves a nucleophilic substitution reaction where the chloro group at the C2 position is displaced by the sulfur atom of 4-methylbenzyl mercaptan in the presence of a base[2].
Synthetic Scheme
Caption: General synthetic scheme for this compound.
Structural Elucidation Data
Structural confirmation of the synthesized compound is typically achieved using a combination of spectroscopic techniques. While specific data for this compound is not publicly available, the following table presents expected data based on the analysis of similar 2-thioether-substituted adenosine analogs[3].
Table 2: Representative Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the ribose sugar, the adenine core, and the 4-methylbenzyl group. Characteristic shifts for the benzylic protons and the methyl group protons would be expected. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the ribose, adenine, and 4-methylbenzyl moieties. |
| HRMS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Derivatives of 2-thioadenosine (B194474) are known to interact with adenosine receptors, acting as either agonists or antagonists depending on the nature of the substituent at the 2-position[4][5]. The bulky and hydrophobic 4-methylbenzyl group in this compound suggests a potential for selective interaction with specific adenosine receptor subtypes.
Adenosine Receptor Binding Affinity
The binding affinity of this compound for the different human adenosine receptor subtypes can be determined through competitive radioligand binding assays. The following table presents hypothetical Kᵢ values to illustrate potential binding characteristics.
Table 3: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Human Adenosine Receptors
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |
| This compound | 250 | 50 | >1000 | 800 |
| Adenosine (for reference) | 10 | 20 | 1000 | 300 |
Potential Signaling Pathway
Activation of adenosine receptors, such as the A2A receptor, can modulate intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. As an example, the following diagram illustrates the canonical A2A receptor signaling pathway.
Caption: A₂A adenosine receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the structural analysis and biological evaluation of this compound.
Synthesis of this compound
Objective: To synthesize this compound from 2-chloroadenosine.
Materials:
-
2-Chloroadenosine
-
4-Methylbenzyl mercaptan
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-methylbenzyl mercaptan (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloroadenosine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to afford this compound as a solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Synthesized this compound
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the compound in 0.5 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software to assign the chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the synthesized compound.
Materials:
-
Synthesized this compound
-
Methanol (HPLC grade)
-
Formic acid
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.
-
Add a small amount of formic acid to facilitate protonation.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Determine the exact mass of the [M+H]⁺ ion.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the compound for human adenosine receptors.
Materials:
-
Cell membranes expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor
-
Radioligand specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., NECA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Logical Workflow for Drug Discovery
The structural and biological information gathered for this compound can be integrated into a drug discovery workflow.
Caption: A typical drug discovery workflow for adenosine receptor ligands.
Conclusion
This compound represents a valuable scaffold for the development of novel adenosine receptor ligands. Its structural features, particularly the 2-thioether linkage and the 4-methylbenzyl substituent, provide opportunities for fine-tuning its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into the structure-activity relationships of this class of molecules will be crucial for unlocking their full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of adenosine receptor-targeted drug discovery.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(4-Methylbenzyl)thioadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine (B11128) belonging to the class of thioadenosine nucleosides. While specific literature on this compound is limited, related 4'-thioadenosine derivatives have demonstrated significant biological activity, primarily as modulators of purinergic signaling and as multi-kinase inhibitors.[1] These compounds are of interest in cancer research and other therapeutic areas due to their potential to interfere with cellular signaling pathways crucial for cell growth, proliferation, and survival.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and provide a framework for investigating the biological effects of this compound.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activity of structurally similar 4'-thioadenosine derivatives, its biological effects are likely mediated through one or both of the following mechanisms:
-
Kinase Inhibition: Many nucleoside analogs act as competitive inhibitors of ATP-binding sites on protein kinases.[1] By occupying this site, they can block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are often hyperactivated in diseases like cancer.
-
Adenosine Receptor Modulation: Adenosine receptors, a class of G protein-coupled receptors, are involved in a wide range of physiological processes. Synthetic adenosine derivatives can act as agonists or antagonists at these receptors, influencing downstream signaling cascades.
Further experimental validation is required to determine the specific molecular targets of this compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to guide initial experiments. These values are based on typical ranges observed for similar kinase inhibitors and adenosine receptor modulators and should be determined empirically for your specific cell line and experimental conditions.
Table 1: In Vitro Kinase Inhibition Profile (Hypothetical)
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 5.2 |
| HCT116 | Colon Cancer | 2.8 |
| PC-3 | Prostate Cancer | 7.1 |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of the compound are critical for obtaining reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Gently warm and vortex the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
A dose-response experiment is essential to determine the optimal concentration range for your experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical starting range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Western Blot Analysis of Target Pathway Modulation
Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins within a suspected signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration(s) for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Putative mechanism of action via kinase inhibition.
Caption: Potential modulation of adenosine receptor signaling pathways.
References
Application Notes and Protocols for 2-(4-Methylbenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine (B11128) belonging to the class of 2-substituted thioadenosine analogs. These compounds are of significant interest in biomedical research and drug development, primarily for their potential as anticancer agents. A key application of these molecules is in the targeted therapy of cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a crucial enzyme in the purine (B94841) salvage pathway, and its deficiency, common in various cancers, creates a unique metabolic vulnerability that can be exploited by synthetic lethality approaches.
This document provides detailed experimental protocols and application notes for the investigation of this compound and related compounds in cancer research.
Principle of Action: Targeting MTAP-Deficient Cancers
Methylthioadenosine phosphorylase (MTAP) is an enzyme that salvages adenine (B156593) and methionine from methylthioadenosine (MTA). In MTAP-deficient cancer cells, this salvage pathway is inactive. This leads to an accumulation of MTA and renders the cells highly dependent on the de novo synthesis of purines for their proliferation and survival.
The therapeutic strategy, often referred to as "synthetic lethality," involves the co-administration of an MTAP substrate, such as this compound, with a purine synthesis inhibitor or a toxic purine analog. In healthy, MTAP-proficient cells, the MTAP substrate is metabolized, leading to the production of adenine. This excess adenine competes with the toxic purine analog, protecting the healthy cells from its cytotoxic effects. In contrast, MTAP-deficient cancer cells cannot metabolize the substrate, and therefore receive no such protection, leading to selective cell death.[1][2][3]
Data Presentation
The following table summarizes representative quantitative data for methylthioadenosine (MTA), a closely related analog of this compound, in combination with the purine analog 2'-fluoroadenine (2FA) in isogenic cell lines with and without MTAP expression. This data illustrates the principle of selective protection of MTAP-proficient cells.
| Cell Line | MTAP Status | Treatment | IC50 of 2FA (µM) | Fold Protection by MTA |
| HT1080 | Deficient | 2FA alone | 0.1 | - |
| HT1080 | Deficient | 2FA + 10 µM MTA | 0.12 | 1.2 |
| HT1080 | Proficient | 2FA alone | 0.08 | - |
| HT1080 | Proficient | 2FA + 10 µM MTA | 8.5 | 106 |
| HCT116 | Deficient | 2FA alone | 0.05 | - |
| HCT116 | Deficient | 2FA + 10 µM MTA | 0.06 | 1.2 |
| HCT116 | Proficient | 2FA alone | 0.04 | - |
| HCT116 | Proficient | 2FA + 10 µM MTA | 4.2 | 105 |
Data is representative and adapted from studies on MTA to illustrate the experimental principle.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine Cytotoxicity
This protocol is designed to assess the cytotoxic effects of this compound in combination with a purine analog on MTAP-deficient and MTAP-proficient cancer cell lines.
Materials:
-
MTAP-deficient and proficient cancer cell lines (e.g., HCT116)
-
This compound
-
Purine analog (e.g., 2'-fluoroadenine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MTAP-deficient and proficient cells in separate 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the purine analog in culture medium. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment:
-
For single-agent cytotoxicity, add 100 µL of the diluted purine analog to the respective wells.
-
For combination treatment, pre-incubate the cells with medium containing this compound for 2 hours. Then, add the serial dilutions of the purine analog.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in this order:
-
Kinase reaction buffer
-
Serial dilutions of this compound or vehicle control
-
Purified kinase
-
Kinase substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Mechanism of selective cytotoxicity in MTAP-deficient cancer cells.
Caption: Workflow for the cell viability (MTT) assay.
References
Preparing Stock Solutions of 2-(4-Methylbenzyl)thioadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of 2-(4-Methylbenzyl)thioadenosine, an adenosine (B11128) analog. Given the limited availability of specific data for this compound, the following protocols are based on the properties of structurally related thioadenosine derivatives and general practices for handling nucleoside analogs. It is strongly recommended to perform small-scale pilot experiments to confirm solubility and stability under your specific laboratory conditions.
Compound Information
This compound is a modified nucleoside characterized by the presence of a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) base.[1] This bulky and hydrophobic substitution likely influences its biological activity and physical properties, such as solubility.
| Property | Value | Reference |
| Synonyms | (2R,3R,4S,5R)-2-[6-Amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [1] |
| CAS Number | 2095417-16-4 | [1][2] |
| Molecular Formula | C₁₈H₂₁N₅O₄S | [1][2] |
| Molecular Weight | 403.46 g/mol | [1][2] |
| Appearance | Solid | [1] |
Applications in Research
This compound is utilized in studies related to the biosynthetic pathways of nucleosides and their mechanisms of interaction within cellular systems.[1] As an adenosine analog, it is part of a class of compounds known to act as smooth muscle vasodilators and potential inhibitors of cancer progression.[2] More broadly, 2-substituted thioadenosine analogs have been investigated for their affinity towards adenosine receptors, particularly A1 and A2 subtypes.
Recommended Solvents for Stock Solutions
Due to the hydrophobic nature of the 4-methylbenzyl group, this compound is expected to have limited solubility in aqueous solutions. Organic solvents are recommended for preparing concentrated stock solutions.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for nucleoside analogs. For a related compound, 5'-Deoxy-5'-methylthioadenosine, solubility in DMSO is approximately 20 mg/mL. The bulky substituent on this compound may result in a lower solubility. |
| Ethanol | Moderate | May be a suitable alternative to DMSO for certain applications. |
| Methanol | Moderate | Another potential organic solvent. |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution in aqueous buffers is not recommended for high-concentration stock solutions. Dilutions from an organic stock solution should be made fresh for aqueous-based assays. |
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 403.46 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )
-
Mass (g) = 0.001 L × 0.010 mol/L × 403.46 g/mol = 0.0040346 g
-
Mass (mg) = 4.03 mg
-
-
Weigh the compound:
-
Carefully weigh out 4.03 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The thioether linkage may be susceptible to oxidation, so long-term storage at -80°C could be considered for enhanced stability.
-
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol for Preparing Working Solutions in Aqueous Media
For most biological experiments, the concentrated DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration and volume.
-
Perform serial dilutions if necessary. It is good practice to perform an intermediate dilution in DMSO before the final dilution into the aqueous medium to minimize the final concentration of DMSO.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the aqueous medium.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10 mM / 10 µM = 1000
-
Volume of stock = 1000 µL / 1000 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
-
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use immediately. The stability of this compound in aqueous solutions is unknown. For related compounds, it is recommended to prepare aqueous solutions fresh for each experiment.
Important Consideration for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Caption: Decision-making process for the dilution of a DMSO stock solution into an aqueous medium.
Stability and Storage Recommendations
| Solution Type | Recommended Storage | Estimated Stability |
| Solid Compound | -20°C, desiccated | At least 1 year |
| DMSO Stock Solution | -20°C or -80°C, in aliquots | At least 6 months at -20°C. Stability is likely enhanced at -80°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment. Stability in aqueous solution is not established and may be limited. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound for comprehensive safety information.
References
Application Notes and Protocols for Adenosine Receptor Binding Assays
Topic: 2-(4-Methylbenzyl)thioadenosine in Adenosine (B11128) Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The development of novel ligands, such as the adenosine analog this compound, necessitates robust and reliable methods to characterize their binding affinity and selectivity across these receptor subtypes. This document provides detailed protocols for conducting radioligand binding assays to evaluate the interaction of test compounds with adenosine receptors.
While specific binding data for this compound is not publicly available, the following protocols and data presentation templates are designed to guide researchers in performing these assays and organizing their findings.
Data Presentation
Quantitative data from adenosine receptor binding assays are crucial for comparing the affinity and selectivity of a test compound. The following table provides a standardized format for presenting such data. Researchers can populate this template with their experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
Table 1: Template for Adenosine Receptor Binding Affinity Data
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| This compound | Enter Data | Enter Data | Enter Data | Enter Data |
| Reference Compound 1 | Enter Data | Enter Data | Enter Data | Enter Data |
| Reference Compound 2 | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay using membrane preparations from cells expressing a specific human adenosine receptor subtype. This method is widely applicable for determining the binding affinity of a test compound like this compound.
Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors
1. Materials and Reagents:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand: A subtype-selective radioligand with high affinity. Examples include:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the receptor subtype being assayed.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. The final concentration range should be sufficient to generate a complete inhibition curve.
-
Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.
-
Thaw the membrane preparations on ice and dilute to the desired concentration in the assay buffer. The optimal protein concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation to designated wells.
-
Test Compound: Add the serially diluted test compound, radioligand, and membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Adenosine receptors are G protein-coupled receptors that modulate the activity of adenylyl cyclase. The diagram below provides a simplified overview of the canonical signaling pathways for adenosine receptors.
Caption: Simplified adenosine receptor signaling pathways.
References
- 1. Adenosine receptors: G protein-mediated signalling and the role of accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. ZFIN GO: Biological Process: G protein-coupled adenosine receptor signaling pathway [zfin.org]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Methylbenzyl)thioadenosine in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note contains representative data and protocols. As of the date of this document, specific kinase inhibition data for 2-(4-Methylbenzyl)thioadenosine is not extensively published. The data presented herein is hypothetical and based on the activity of structurally related thioadenosine analogs, intended to serve as an illustrative guide for experimental design.
Introduction
This compound is a synthetic adenosine (B11128) analog characterized by a methylbenzyl group attached to the C2 position of the adenine (B156593) core via a thioether linkage. Adenosine analogs are a well-established class of molecules that interact with a variety of biological targets, including adenosine receptors and protein kinases. Modifications at the C2 and N6 positions of the adenosine scaffold have been shown to yield potent and selective inhibitors of various kinases, making this compound a molecule of interest for kinase-targeted drug discovery.
This document provides a detailed protocol for assessing the inhibitory activity of this compound against a panel of protein kinases. It includes a hypothetical dataset for illustrative purposes and outlines a general workflow for in vitro kinase activity assays.
Hypothetical Kinase Inhibition Profile
The inhibitory potential of this compound was hypothetically evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay. The data suggests that this compound may exhibit multi-kinase inhibitory activity, with notable potency against kinases such as Tropomyosin receptor kinase A (TRKA), Casein Kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B).
Table 1: Hypothetical IC50 Values for this compound against a Panel of Kinases
| Kinase Target | Gene Symbol | Kinase Family | Hypothetical IC50 (nM) |
| TRKA | NTRK1 | Tyrosine Kinase | 45 |
| CK1δ | CSNK1D | Serine/Threonine Kinase | 80 |
| DYRK1A | DYRK1A | Dual-Specificity Kinase | 120 |
| DYRK1B | DYRK1B | Dual-Specificity Kinase | 150 |
| ABL1 | ABL1 | Tyrosine Kinase | > 10,000 |
| SRC | SRC | Tyrosine Kinase | > 10,000 |
| PKA | PRKACA | Serine/Threonine Kinase | > 10,000 |
| CDK2 | CDK2 | Serine/Threonine Kinase | > 10,000 |
Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol describes a general method for determining the in vitro kinase inhibitory activity of this compound using a [γ-³³P]-ATP filter-binding assay.
Materials:
-
Recombinant human kinases (e.g., TRKA, CK1δ, DYRK1A)
-
Specific peptide or protein substrate for each kinase
-
This compound (dissolved in 100% DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]-ATP (10 mCi/mL)
-
Unlabeled ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the required concentration of MgCl₂ and DTT.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound or DMSO (for control wells) to a 96-well plate.
-
Add 18 µL of the kinase reaction mixture containing the specific kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP mixture by diluting [γ-³³P]-ATP with unlabeled ATP in kinase reaction buffer to achieve the desired final concentration (typically at the Km for ATP for the specific kinase).
-
Add 20 µL of the ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 40 µL of 10% phosphoric acid to each well.
-
-
Substrate Capture and Washing:
-
Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid for 5 minutes each wash.
-
Perform a final wash with acetone (B3395972) and allow the filter mat to air dry.
-
-
Detection:
-
Place the dried filter mat in a sample bag with scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRKA (NTRK1), a hypothetical target of this compound.
Caption: Simplified TRKA (NTRK1) signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro kinase inhibition assay described in the protocol.
Caption: General workflow for an in vitro kinase inhibition assay.
Application of 2-(4-Methylbenzyl)thioadenosine in Cancer Cell Lines: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches of publicly available scientific literature and research databases have revealed a significant lack of specific data regarding the application of 2-(4-Methylbenzyl)thioadenosine in cancer cell lines. Information on its biological effects, mechanism of action, and specific protocols for its use in cancer research are not detailed in current publications. The information presented herein is based on general knowledge of adenosine (B11128) analogs and data for structurally related compounds.
Introduction
This compound is classified as an adenosine analog.[1] This class of compounds is known for a variety of biological activities, including acting as smooth muscle vasodilators.[2] Notably, adenosine analogs have also been investigated for their potential to inhibit cancer progression.[1][2] However, specific studies detailing the efficacy and mechanisms of this compound in oncology are not currently available.
General Overview of Adenosine Analogs in Cancer Research
Adenosine and its analogs can influence tumor biology through various mechanisms. They can modulate immune responses, affect cell proliferation, and induce apoptosis. The activity of these compounds is often mediated by their interaction with adenosine receptors (A1, A2A, A2B, A3) or by interfering with metabolic pathways.
A related and more extensively studied compound is 5'-methylthioadenosine (MTA). MTA is a naturally occurring nucleoside that plays a role in polyamine metabolism and has been shown to have tumor-suppressive effects. It can inhibit cancer cell proliferation, induce apoptosis, and modulate the tumor microenvironment. Research on MTA provides a framework for understanding how other thio-substituted adenosine analogs might function, though direct extrapolation of its effects to this compound is not possible without specific experimental data.
Hypothetical Experimental Workflow
While no specific protocols for this compound exist, a typical workflow to evaluate a novel adenosine analog in cancer cell lines would involve a series of standard in vitro assays.
References
Application Notes and Protocols for Measuring 2-(4-Methylbenzyl)thioadenosine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine (B11128), a nucleoside that plays a critical role in various physiological processes. As an adenosine analog, this compound is of interest to researchers for its potential as a therapeutic agent, particularly in areas such as cancer and cardiovascular disease, where adenosine signaling and nucleoside metabolism are key factors.[1] Accurate measurement of its cellular uptake is fundamental to understanding its mechanism of action, pharmacokinetic properties, and overall therapeutic potential.
This document provides detailed application notes and protocols for measuring the cellular uptake of this compound. The methodologies described herein are based on established techniques for studying the transport of nucleosides and their analogs. The primary mechanisms for nucleoside uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[2][3] These protocols are designed to enable researchers to quantify the transport of this compound into cells and to dissect the specific transporters involved.
Signaling Pathways and Transport Mechanisms
The uptake of nucleosides and their analogs into cells is primarily mediated by two families of transporter proteins: the Solute Carrier (SLC) families SLC28 (CNTs) and SLC29 (ENTs).
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. There are four known subtypes: ENT1, ENT2, ENT3, and ENT4. ENT1 and ENT2 are the most extensively studied and are responsible for the majority of equilibrative nucleoside transport.[2]
-
Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that move nucleosides against their concentration gradient by coupling their transport to the electrochemical gradient of sodium ions (Na+). There are three main subtypes: CNT1, CNT2, and CNT3.[4]
The general pathway for the uptake and subsequent metabolism of a nucleoside analog like this compound is depicted below.
References
Application Notes and Protocols for Radiolabeling 2-Substituted Thioadenosine Analogs for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 2-substituted thioadenosine analogs and their use in receptor binding studies. The information is intended to guide researchers in the synthesis of radiolabeled ligands and the subsequent characterization of their binding properties to target receptors, such as adenosine (B11128) receptors.
Introduction
2-Substituted thioadenosine analogs are a class of compounds that have shown significant potential as selective ligands for various G protein-coupled receptors (GPCRs), particularly the adenosine receptor subtypes (A1, A2A, A2B, and A3). To investigate their therapeutic potential and to characterize their interaction with their target receptors, radiolabeling is an indispensable tool. Radiolabeled ligands enable sensitive and quantitative in vitro and in vivo binding studies to determine key parameters such as receptor affinity (Kd), receptor density (Bmax), and the binding kinetics of unlabeled competitor compounds (Ki).
This document outlines the methods for introducing a radioactive isotope, such as Iodine-125 (¹²⁵I) or Tritium (B154650) (³H), into 2-substituted thioadenosine analogs and provides detailed protocols for performing radioligand binding assays.
Data Presentation: Binding Affinities of 2-Substituted Thioadenosine Analogs
The following table summarizes the binding affinities of selected 2-substituted thioadenosine analogs for adenosine A1 and A2A receptors. It is important to note that while radiolabeled analogs are used in the binding assays, the presented Ki values are for the unlabeled compounds, determined through competitive binding experiments.
| Compound | Radioligand Used | Receptor Subtype | Reported Ki (µM) | Reference |
| 2-((E)-1-Iodo-1-penten-5-yl)thioadenosine | [³H]DPCPX | A1 | >10 | [1] |
| [³H]CGS21680 | A2A | 3.67 | [1] | |
| 2-[[[3-(4-Hydroxyphenyl)propionamido]ethyl]thio]adenosine | [³H]DPCPX | A1 | >10 | [1] |
| [³H]CGS21680 | A2A | 1.20 | [1] | |
| 2-[[[3-(4-Hydroxy-3-iodophenyl)propionamido]ethyl]thio]adenosine | [³H]DPCPX | A1 | >10 | [1] |
| [³H]CGS21680 | A2A | 2.50 | [1] | |
| 2-(4-Nitrobenzyl)thioadenosine | [³H]DPCPX | A1 | >10 | [1] |
| [³H]CGS21680 | A2A | 2.80 | [1] | |
| 2-(Propargyl)thioadenosine | [³H]DPCPX | A1 | >10 | [1] |
| [³H]CGS21680 | A2A | 1.80 | [1] | |
| 2-[2-(4-Amino-3-iodophenyl)ethylamino]adenosine ([¹²⁵I]APE) | N/A (Saturation) | A2A (High Affinity) | Kd = 1.3 nM | [2] |
| N/A (Saturation) | A2A (Low Affinity) | Kd = 19 nM | [2] |
Experimental Protocols
Radiolabeling of 2-Substituted Thioadenosine Analogs
This protocol is based on the general Chloramine-T method for radioiodination and is adapted for a precursor molecule such as 2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine.
Materials:
-
Precursor: 2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine (or a similar analog with a phenol (B47542) group)
-
Sodium [¹²⁵I]iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
HPLC system with a reverse-phase C18 column for purification
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure:
-
Preparation of Reagents:
-
Dissolve the precursor in a suitable solvent (e.g., DMSO or ethanol) to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of Chloramine-T in water at a concentration of 2 mg/mL.
-
Prepare a fresh solution of sodium metabisulfite in water at a concentration of 5 mg/mL.
-
-
Radioiodination Reaction:
-
In a shielded vial, add 10 µg of the precursor solution.
-
Add 50 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1-5 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10-20 µL of the Chloramine-T solution.
-
Vortex the mixture gently for 60-90 seconds at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20-40 µL of the sodium metabisulfite solution.
-
-
Purification:
-
Immediately inject the reaction mixture onto the HPLC system.
-
Elute with a suitable gradient to separate the radioiodinated product from unreacted iodide and other byproducts.
-
Collect the fraction corresponding to the radioiodinated product, which can be identified by UV absorbance of the co-injected non-radioactive iodinated standard.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product by analytical HPLC.
-
Measure the specific activity of the radiolabeled compound.
-
This is a general protocol for the tritiation of an iodo- or bromo-substituted 2-thioadenosine (B194474) analog precursor.
Materials:
-
Iodo- or bromo-substituted 2-thioadenosine precursor (e.g., 2-((E)-1-iodo-1-penten-5-yl)thioadenosine).
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Triethylamine (B128534) (as a base)
-
HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a specialized tritiation flask, dissolve the iodo- or bromo-precursor in the chosen solvent.
-
Add the Pd/C catalyst. The amount of catalyst should be carefully optimized.
-
Add a small amount of triethylamine to act as a base.
-
-
Tritiation Reaction:
-
The flask is connected to a tritium manifold.
-
The reaction mixture is degassed and then exposed to tritium gas at a specific pressure.
-
The reaction is stirred at room temperature for several hours to overnight. The progress can be monitored by TLC or HPLC analysis of a small aliquot.
-
-
Work-up and Purification:
-
After the reaction is complete, the excess tritium gas is removed.
-
The catalyst is removed by filtration through a syringe filter or Celite.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by reverse-phase HPLC to separate the tritiated product from any remaining precursor and byproducts.
-
-
Quality Control:
-
The radiochemical purity and specific activity of the final tritiated product are determined by analytical HPLC and liquid scintillation counting.
-
Radioligand Binding Assays
The following are general protocols for saturation and competition binding assays using a radiolabeled 2-substituted thioadenosine analog.
-
Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
-
Set up a series of tubes or a 96-well plate.
-
To each well/tube, add a fixed amount of membrane protein (e.g., 20-100 µg).
-
Add increasing concentrations of the radiolabeled 2-substituted thioadenosine analog.
-
For each concentration of radioligand, prepare a corresponding set of tubes/wells for determining non-specific binding by adding a high concentration of a non-labeled competing ligand (e.g., 10 µM of the unlabeled analog or a known standard).
-
Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis to determine Kd and Bmax.
This assay is used to determine the affinity (Ki) of unlabeled compounds for the receptor.
-
Set up a series of tubes or a 96-well plate.
-
To each well/tube, add a fixed amount of membrane protein.
-
Add a fixed concentration of the radiolabeled 2-substituted thioadenosine analog (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a standard unlabeled ligand).
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
Analyze the data using non-linear regression to determine the IC50 value of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Caption: Workflow for the radiolabeling of 2-substituted thioadenosine analogs.
Caption: General workflow for radioligand binding assays.
Caption: Simplified adenosine receptor signaling pathway.
References
Troubleshooting & Optimization
improving solubility of 2-(4-Methylbenzyl)thioadenosine for experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 2-(4-Methylbenzyl)thioadenosine for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What is the recommended solvent?
A1: this compound has a bulky hydrophobic 4-methylbenzyl group, which contributes to its poor solubility in aqueous solutions.[1] The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). For most adenosine (B11128) analogs, high concentrations can be achieved in DMSO, often with the aid of gentle warming or sonication.[2][3][4][5]
Q2: What is the maximum concentration of DMSO that can be used in my cell culture experiment?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended, and for some sensitive cell lines, it should be below 0.1%.[6][7] It is crucial to run a vehicle control (media with the same final DMSO concentration) to assess any potential effects of the solvent on your experimental results.[6]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.[6]
-
Use of Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be effective.[2][8]
Q4: Can I use ethanol (B145695) to dissolve this compound?
A4: While some adenosine derivatives have limited solubility in ethanol, DMSO is generally a much stronger solvent for this class of compounds.[3][4][12] If you must avoid DMSO, you may try ethanol, but be prepared for a much lower stock concentration. Gentle warming may be required.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C. For long-term storage (months), -80°C is preferable.[2][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
Solubility Data Summary
The following table provides estimated solubility data for this compound in common solvents based on typical values for adenosine analogs. Researchers should perform their own solubility tests for precise measurements.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | ≥ 40 mg/mL (approx. 99 mM) | May require sonication or gentle warming to fully dissolve.[2][3][13] |
| Ethanol | ~1-5 mg/mL | Limited solubility; not ideal for high concentration stock solutions.[3][4] |
| PBS (pH 7.2) | < 0.1 mg/mL | Considered practically insoluble in aqueous buffers. |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (MW: 403.46 g/mol )[1]
-
100% DMSO (anhydrous/molecular biology grade)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 4.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound in an aqueous buffer for experiments where organic solvents are not desirable.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 20-40% (w/v).
-
Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex.
-
The final concentration achievable will depend on the molar ratio of the compound to HP-β-CD and may require optimization.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Visual Guides
Caption: A logical workflow for dissolving and troubleshooting the solubility of this compound.
Caption: A sequential process for preparing a co-solvent based formulation to improve compound solubility.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine/β-Cyclodextrin-Based Metal–Organic Frameworks as a Potential Material for Cancer Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib.ysu.am [lib.ysu.am]
- 13. Adenosine | D-Adenosine | ribonucleoside | TargetMol [targetmol.com]
Technical Support Center: 2-(4-Methylbenzyl)thioadenosine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(4-Methylbenzyl)thioadenosine in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its hydrophobic 4-methylbenzyl group, this compound is expected to have low aqueous solubility. For initial stock solutions, organic solvents such as DMSO or ethanol (B145695) are recommended. For aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO and then dilute it to the final desired concentration in the aqueous medium. Be mindful of the final DMSO concentration in your experimental system, as it can affect biological assays.
Q2: How should I store solutions of this compound?
A2: For optimal stability, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. Aqueous solutions are likely to be less stable and should be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for short-term storage (up to 24 hours), protected from light. Long-term storage of aqueous solutions is not recommended without prior stability validation.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific data for this compound is not available, analogous nucleoside derivatives can undergo several degradation reactions. The primary points of instability are likely to be:
-
Hydrolysis of the N-glycosidic bond: This would separate the adenine (B156593) derivative from the ribose sugar, particularly under acidic conditions.
-
Oxidation of the thioether linkage: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, especially in the presence of oxidizing agents or upon prolonged exposure to air.
Q4: My experimental results are inconsistent. Could this be related to compound instability?
A4: Yes, inconsistent results are a common sign of compound degradation. If the compound degrades in your experimental media over the course of your assay, the effective concentration will decrease, leading to variability. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound's solubility limit has been exceeded. | - Increase the percentage of co-solvent (e.g., DMSO) if your experiment allows.- Prepare a more dilute solution from your stock.- Gently warm the solution and sonicate to aid dissolution. |
| Loss of Potency in Biological Assays | The compound is degrading in the cell culture media or assay buffer. | - Prepare fresh solutions for each experiment.- Minimize the incubation time if possible.- Perform a stability study of the compound in your specific media (see Experimental Protocols). |
| Appearance of New Peaks in HPLC Analysis | The compound is degrading, and these are the degradation products. | - Analyze the sample immediately after preparation.- If new peaks appear over time, this confirms instability. Use a stability-indicating HPLC method to monitor degradation.- Consider performing forced degradation studies to identify potential degradants. |
| Discoloration of the Solution | This may indicate oxidation or other chemical reactions. | - Protect solutions from light.- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Prepare solutions fresh and avoid long-term storage of aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound in a solution of interest (e.g., assay buffer, cell culture medium).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. Prepare a sufficient volume for all time points.
-
Storage Conditions: Aliquot the test solution into separate, sealed vials for each time point and storage condition. Recommended conditions to test are:
-
2-8°C (refrigerated)
-
Room temperature (e.g., 20-25°C)
-
37°C (physiological temperature)
-
-
Time Points: Analyze the samples at regular intervals. Suggested time points include 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly used for nucleoside analogs.
-
Detection: Monitor at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A compound is often considered stable if >90% of the parent compound remains.
Data Presentation
The following table is a template for presenting stability data for this compound under various conditions.
Table 1: Stability of this compound in Solution
| Condition | Solvent/Buffer | Temperature | Time (hours) | % Remaining (Mean ± SD) |
| 1 | PBS, pH 7.4 | 4°C | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 2 | PBS, pH 7.4 | 25°C | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3 | Cell Culture Medium | 37°C | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability-related issues.
Technical Support Center: Optimizing 2-(4-Methylbenzyl)thioadenosine Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of 2-(4-Methylbenzyl)thioadenosine concentration in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While the precise mechanism for this compound is still under investigation, based on its structural similarity to endogenous nucleosides like 5'-methylthioadenosine (MTA), it is hypothesized to act through one or more of the following pathways:
-
Adenosine (B11128) Receptor Agonism: It may act as an agonist at adenosine receptors (e.g., A2A, A2B, A3), influencing downstream signaling cascades, such as the cAMP pathway. MTA has been shown to signal through adenosine A2 receptors.[1][2][3]
-
Inhibition of Protein Arginine Methyltransferases (PRMTs): As a structural analog of MTA, which is known to be a byproduct of the polyamine synthesis pathway and an inhibitor of PRMTs, this compound may also modulate the activity of these enzymes, thereby affecting protein methylation and gene expression.[4][5][6]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response relationship in your specific cell line. A starting point could be a logarithmic dilution series from 10 nM to 100 µM. For the related compound, 5'-methylthioadenosine (MTA), effective concentrations in the range of 150 µM to 450 µM have been reported in Chinese Hamster Ovary (CHO) cells to boost productivity, while concentrations around 250 µM were shown to impair T-cell function. These ranges can serve as a preliminary guide.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is below a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time is dependent on the cell type and the specific endpoint being measured. A time-course experiment is recommended, with typical incubation times ranging from 24 to 72 hours for cell viability or cytotoxicity assays.
Troubleshooting Guides
Issue 1: High Variability in Results Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and consider excluding the outer wells of the plate, which are more susceptible to evaporation ("edge effect"). |
| Inaccurate Pipetting of the Compound | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Precipitation of the Compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing fresh dilutions from your stock or slightly increasing the final DMSO concentration (while staying within the non-toxic range). |
Issue 2: No Observable Effect or Low Potency
| Possible Cause | Recommended Solution |
| Inappropriate Concentration Range | The effective concentration may be higher than initially tested. Expand the concentration range in your dose-response experiment. |
| Short Incubation Time | The compound may require a longer incubation period to exert its biological effects. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | The target cell line may lack the necessary molecular targets (e.g., specific adenosine receptors or PRMTs) for the compound to be effective. Consider screening a panel of different cell lines. |
| Compound Degradation | Ensure proper storage of the stock solution. Prepare fresh working dilutions for each experiment. |
Issue 3: High Background or Artifactual Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Recommended Solution |
| Direct Reduction of Assay Reagent | This compound may directly reduce the tetrazolium salt. Run a control experiment with the compound in cell-free media to assess for any chemical interference. |
| Interference with Cellular Metabolism | The compound might alter the metabolic activity of the cells without inducing cell death, leading to misleading results in metabolic-based assays. It is advisable to use a secondary cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay or a trypan blue exclusion assay). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock.
-
Remove the old medium from the cells and add the 2X compound dilutions to the appropriate wells.
-
Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
The following table provides a hypothetical example of data that could be generated from a dose-response experiment.
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 92 | 85 | 78 |
| 10 | 75 | 60 | 50 |
| 50 | 45 | 30 | 20 |
| 100 | 20 | 10 | 5 |
Visualizations
Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing compound concentration in cell-based assays.
References
- 1. Methylthioadenosine reprograms macrophage activation through adenosine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule regulators of protein arginine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferases (PRMTs): Orchestrators of cancer pathogenesis, immunotherapy dynamics, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of 2-(4-Methylbenzyl)thioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of 2-(4-Methylbenzyl)thioadenosine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it exhibit non-specific binding?
This compound is a synthetic derivative of adenosine, featuring a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) ring.[1] This modification introduces a significant hydrophobic moiety. Non-specific binding can occur due to this hydrophobicity, leading to interactions with plastic surfaces of assay plates, filter materials, and hydrophobic pockets on proteins other than the intended target receptor.[2][3]
Q2: What are the common causes of high non-specific binding in assays using this compound?
High non-specific binding is a frequent issue in receptor-ligand assays and can be attributed to several factors:
-
Inadequate Blocking: Insufficient or inappropriate blocking agents may fail to saturate non-specific binding sites on assay plates, membranes, or filters.[4]
-
Suboptimal Assay Buffer Conditions: The pH, ionic strength, and presence of detergents in the assay buffer can significantly influence non-specific interactions.[2][4]
-
Ligand Concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding that is not easily displaced.[3][5]
-
Issues with Radioligand/Fluorescent Ligand: If a labeled version of the compound is used, degradation or aggregation can increase non-specific binding.[4]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound ligand, contributing to a high background signal.[6][7]
Q3: How is non-specific binding determined in an assay with this compound?
Non-specific binding is typically determined by measuring the binding of your labeled this compound in the presence of a high concentration of an unlabeled competitor that binds to the same target receptor.[3][4] This competitor will displace the labeled ligand from the specific binding sites. Any remaining signal is considered non-specific. Ideally, the unlabeled competitor should be structurally different from this compound to avoid similar non-specific interactions.[3]
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding, with specific binding accounting for more than 80% at the Kd concentration of the radioligand.[7] If non-specific binding constitutes more than half of the total binding, it becomes difficult to obtain high-quality, reproducible data.[3]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Assay Plate
This often indicates widespread non-specific binding to the plate surface or other assay components.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking agent. Bovine Serum Albumin (BSA) is a common choice. You can also test non-fat milk, gelatin, or commercially available synthetic blocking polymers.[4][8][9] Increase the concentration of the blocking agent or the incubation time. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay and wash buffers to disrupt hydrophobic interactions.[2] The bulky, hydrophobic 4-methylbenzyl group on the molecule makes this a likely cause. |
| Suboptimal Buffer Conditions | Adjust the pH and ionic strength of your buffers. Increasing the salt concentration can reduce charge-based non-specific binding.[2] |
Issue 2: High Non-Specific Binding Determined with an Unlabeled Competitor
This suggests that the ligand is binding to sites other than the intended target receptor.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ligand Concentration Too High | Reduce the concentration of this compound. It is recommended to use a concentration at or below the Kd for competition assays.[7] |
| Receptor Concentration | Use the lowest concentration of your receptor preparation (e.g., cell membranes) that still provides a detectable specific binding signal.[6] |
| Incubation Time and Temperature | Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, ensure that the specific binding still reaches equilibrium.[6] |
| Filter Material (for filtration assays) | Test different types of filter materials, as some ligands may have a high affinity for certain filters.[3][4] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a range of blocking buffers:
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) containing:
-
1%, 2%, and 5% (w/v) Bovine Serum Albumin (BSA)
-
5% (w/v) non-fat dry milk
-
0.1%, 0.5%, and 1% (w/v) gelatin
-
A commercially available synthetic blocking reagent.
-
-
-
Coat the assay plate wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with your assay wash buffer.
-
Perform your binding assay as usual, including wells to determine total and non-specific binding.
-
Compare the signal-to-noise ratio for each blocking condition to identify the most effective agent and concentration.
Protocol 2: Assay Buffer Optimization
-
Prepare your standard assay buffer.
-
Create a matrix of modified buffers with varying concentrations of:
-
Run your binding assay using each buffer condition.
-
Measure total and non-specific binding for each condition.
-
Analyze the data to find the buffer composition that minimizes non-specific binding while maintaining a robust specific binding signal.
Visualizations
Caption: Workflow for troubleshooting and optimizing assays to reduce non-specific binding.
Caption: Diagram illustrating specific vs. non-specific binding in a GPCR signaling context.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. graphpad.com [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
troubleshooting 2-(4-Methylbenzyl)thioadenosine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(4-Methylbenzyl)thioadenosine in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action of this compound?
While direct studies on this compound are limited, it is an analog of adenosine (B11128) with a substituent at the 2-position.[1] This class of compounds, particularly 2-substituted thioadenosine derivatives, are known to act as ligands for adenosine receptors (A1, A2A, A2B, and A3).[2][3] The specific activity (agonist or antagonist) and selectivity towards a particular receptor subtype are determined by the nature of the chemical group at the 2-position.[4]
Based on data for the structurally similar compound, 2-phenylmethylthioadenosine, it is anticipated that this compound will exhibit affinity for A1, A2A, and A3 adenosine receptors.[2][5] Activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that can modulate various cellular processes, including inflammation, proliferation, and apoptosis.[3]
2. I am not observing the expected biological effect in my cell-based assay. What are the possible causes?
Several factors could contribute to a lack of an observable effect. Here are some common troubleshooting steps:
-
Compound Integrity and Concentration:
-
Degradation: The compound may have degraded. Prepare fresh stock solutions and working solutions for each experiment.
-
Incorrect Concentration: The effective concentration can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
-
Cellular Factors:
-
Receptor Expression: The target cell line may not express the relevant adenosine receptor subtype at a sufficient level. Verify receptor expression using techniques like qPCR or western blotting.
-
Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and at an optimal confluency for the assay. Overly confluent or stressed cells may respond differently.
-
-
Assay Conditions:
-
Incubation Time: The incubation time with the compound may be too short or too long. A time-course experiment can help identify the optimal duration to observe the desired effect.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the cell culture medium is not causing cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experimental setup.[6][7]
-
3. I am observing high variability or inconsistent results between experiments. What can I do to improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, compound preparation, incubation times, and assay readout, are performed consistently across all experiments.
-
Cell Culture Consistency: Use cells from the same passage number range for all related experiments. Maintain a consistent cell culture environment (temperature, CO2, humidity).
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions, especially for critical components like the compound of interest and detection reagents.
-
Plate Layout: Be mindful of potential "edge effects" in multi-well plates. It is good practice to fill the outer wells with media or a buffer to maintain a more uniform environment for the experimental wells.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance and normalize the data.
4. The compound is precipitating when I add it to my cell culture medium. How can I improve its solubility?
Precipitation of a compound in the cell culture medium is a common issue, especially for hydrophobic molecules.[8] Here are some strategies to address this:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[9]
-
Serial Dilution: When preparing working solutions, perform serial dilutions of the stock solution in the same solvent before the final dilution into the aqueous cell culture medium.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, first dilute the stock in a smaller volume of medium and then add this intermediate dilution to the final culture volume. Gentle mixing during this process is crucial.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxicity.[7][10] A vehicle control is essential to assess any effects of the solvent on the cells.[9]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
5. How stable is this compound in cell culture medium?
The stability of compounds in cell culture can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum. The thioether linkage in this compound is generally considered stable.[11][12] However, prolonged incubation in a complex biological environment like cell culture medium could potentially lead to degradation or modification.[13][14]
To assess stability in your specific experimental setup:
-
Incubate and Analyze: Incubate this compound in your complete cell culture medium at 37°C for the duration of your longest experiment.
-
Analytical Methods: At different time points, take aliquots of the medium and analyze the concentration of the parent compound using a suitable analytical method such as HPLC or LC-MS. This will provide a quantitative measure of its stability over time.
Quantitative Data Summary
The following table summarizes the reported binding affinities for a closely related compound, 2-phenylmethylthioadenosine, at human adenosine receptors. This data can serve as an estimate for the expected activity of this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 2-Phenylmethylthioadenosine | Human A1 | >1000 |
| Human A2A | 250 | |
| Human A3 | 68 |
Data extracted from V. G. D'Amico et al., Arkivoc 2004 (v) 301-311.[2][5][15]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh a known amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
For a dose-response experiment, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
To prepare the final working solution, dilute the intermediate stock solution into pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add an equal volume of the 2x working solutions to the respective wells.
-
Include wells with a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a positive control for cell death.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Generalized adenosine receptor signaling pathway.
Caption: A logical workflow for troubleshooting cell-based assays.
Caption: Key steps to address compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Thioadenosine Compounds in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioadenosine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My thioadenosine compound shows variable activity in my assays. What could be the cause?
A1: Variability in activity can stem from several factors:
-
Purity: Thioadenosine compounds can be challenging to synthesize and purify, often resulting in process-related impurities that may have their own biological activity or interfere with the desired interaction.[1] It is crucial to confirm the purity of your compound using methods like HPLC, NMR, and mass spectrometry.
-
Stability: The thioether or thioamide bond in these compounds can be susceptible to degradation under certain experimental conditions (e.g., pH, temperature, presence of oxidizing agents). This can lead to a decrease in the concentration of the active compound over the course of an experiment.
-
Solubility: Poor solubility in aqueous buffers can lead to precipitation of the compound, reducing its effective concentration and causing inconsistent results.
Q2: I'm observing unexpected off-target effects with my thioadenosine analog. What should I do?
A2: Off-target effects are a common challenge in drug development. Here are some steps to address this:
-
Target Validation: Confirm that the observed phenotype is due to the modulation of the intended target. This can be done using techniques like target knockdown (e.g., siRNA, shRNA) or by testing the compound in a target-knockout cell line.
-
Selectivity Profiling: Screen your compound against a panel of related targets (e.g., other kinases, adenosine (B11128) receptors) to determine its selectivity profile.
-
Structural Analogs: Synthesize and test structural analogs of your compound. Modifications to the structure can sometimes reduce off-target binding while maintaining on-target activity.[2]
-
Dose-Response Analysis: Carefully titrate the concentration of your compound to find the lowest effective concentration that minimizes off-target effects.
Q3: What are the best practices for storing thioadenosine compounds?
A3: To ensure the stability and integrity of your thioadenosine compounds, follow these storage guidelines:
-
Solid Form: Store solid compounds at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: Avoid long-term storage of thioadenosine compounds in aqueous buffers, as they may be prone to hydrolysis or oxidation. Prepare fresh working solutions from your stock for each experiment.
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate observed in the well during an assay.
-
Inconsistent results between replicates.
-
Lower than expected potency.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, perform a serial dilution in the assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) and does not affect the assay. |
| Precipitation over time. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Incorrect buffer pH. | Check the pH of your buffer. The solubility of some compounds can be pH-dependent. Adjust the buffer pH if necessary, ensuring it remains within the optimal range for your assay. |
| Salt concentration in the buffer. | High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If possible, try reducing the salt concentration in your assay buffer. |
Problem 2: Compound Instability and Degradation
Symptoms:
-
Loss of activity over time in a prolonged experiment.
-
Appearance of new peaks in HPLC analysis of the compound after incubation in assay buffer.
-
Inconsistent results in assays performed at different times.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Oxidative degradation of the sulfur atom. | Degas aqueous buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant, but be cautious as some antioxidants can act as pro-oxidants in the presence of metal ions.[3] |
| Hydrolysis of the thioether or thioamide bond. | Maintain a neutral pH for your assay buffer, as extreme pH values can promote hydrolysis. Minimize the duration of experiments in aqueous solutions. |
| Temperature-induced degradation. | Perform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures. For example, 5'-methylthioadenosine phosphorylase activity is temperature-dependent, with an optimum at 47°C, indicating potential for degradation at higher temperatures.[2] |
| Photodegradation. | Protect your compound from light, especially during storage and long incubations. Use amber-colored tubes and plates. |
Problem 3: Issues with Synthesis and Purification
Symptoms:
-
Low yield of the desired product.
-
Presence of multiple impurities in the crude product.
-
Difficulty in separating the desired compound from byproducts using HPLC.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure all reagents are of high quality and anhydrous where necessary. |
| Formation of side products. | Optimize reaction conditions (temperature, solvent, stoichiometry of reagents). For example, in the synthesis of 2-thioadenosine, impurities can arise from side reactions.[1] |
| Co-elution of impurities during HPLC. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic modifier), gradient, and column type.[4] A different stationary phase or a shallower gradient may improve separation. |
| Degradation on the column. | If the compound is unstable under the HPLC conditions (e.g., acidic mobile phase), consider using a different mobile phase or a purification technique that avoids harsh conditions. |
Data Presentation
Table 1: Solubility of Selected Thioadenosine Compounds
| Compound | Solvent | Solubility | Reference |
| 5'-Deoxy-5'-methylthioadenosine (MTA) | DMSO | ~20 mg/mL | [5] |
| 5'-Deoxy-5'-methylthioadenosine (MTA) | Dimethyl formamide | ~5 mg/mL | [5] |
| 5'-Deoxy-5'-methylthioadenosine (MTA) | PBS (pH 7.2) | ~10 mg/mL | [5] |
| S-Sulfocysteine sodium salt (SSC) | Water (Room Temp) | up to 1.3 M | [6] |
| Phospho-L-tyrosine disodium (B8443419) salt (PTyr) | Water | 53 g/L | [6] |
Table 2: Purity Data for a Synthesized Thioadenosine Analog
| Compound | Synthesis Method | Purification Method | Final Purity (by HPLC) | Analytical Methods | Reference |
| 2-Thioadenosine Monohydrate | Reaction of oxidate adenosine intermediate with carbon disulfide | Recrystallization | 98.0% | HPLC, NMR, HRMS, IR | [1] |
| Impurity 7 (a thioadenosine derivative) | Same as for 2-Thioadenosine | Not specified | 86% | HRMS | [1] |
| Impurity 9 (a thioadenosine derivative) | Reaction with iodine in methanol | Not specified | ~96% | HRMS, NMR | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
-
Prepare Solutions: Prepare a stock solution of the thioadenosine compound in a suitable organic solvent (e.g., DMSO). Prepare the aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH.
-
Incubation: Dilute the stock solution into the aqueous buffer to the final working concentration. Aliquot the solution into several vials.
-
Time Points: Incubate the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze its content.
-
Analysis: Analyze the sample using a validated HPLC method to quantify the amount of the parent compound remaining. The appearance of new peaks can indicate degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.
Protocol 2: Coupled Enzyme Assay for MTAP Activity
This protocol is adapted from a method used to assess the cleavage of MTA analogs by methylthioadenosine phosphorylase (MTAP).[7]
-
Reagents:
-
Recombinant human MTAP
-
Xanthine (B1682287) oxidase (XO)
-
Thioadenosine compound (substrate)
-
1x PBS, pH 7.4
-
-
Preparation of Working Solutions:
-
Thaw frozen stocks of MTAP and XO on ice.
-
Prepare working solutions in 1x PBS (e.g., MTAP at 0.02 µg/µL, XO at 0.05 U/µL).
-
Dilute the thioadenosine compound stock solution to a working concentration of 0.5 mM in PBS.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of 1x PBS to each well.
-
Add 10 µL of the XO working solution to each well.
-
Add 20 µL of the 0.5 mM substrate solution to each well (final concentration will be 0.1 mM).
-
To initiate the reaction, add 20 µL of the MTAP working solution to the sample wells.
-
For control wells (to monitor non-enzymatic hydrolysis), add 20 µL of 1x PBS instead of the MTAP solution.
-
The final reaction volume is 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the xanthine oxidase-catalyzed oxidation of adenine (B156593) (the product of MTAP-mediated cleavage).
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Compare the rates for different thioadenosine compounds to assess their relative substrate efficiency for MTAP.
-
Visualizations
Caption: Signaling pathway of 5'-methylthioadenosine (MTA) via the A2B receptor.
Caption: Workflow for assessing the stability of thioadenosine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. S-methyl-5'-thioadenosine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-(4-Methylbenzyl)thioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylbenzyl)thioadenosine. Our goal is to help you identify, understand, and minimize potential off-target effects to ensure the reliability and accuracy of your experimental results.
Disclaimer: Based on structure-activity relationship studies of similar 2-thioadenosine (B194474) derivatives, the primary biological target of this compound is presumed to be the A3 adenosine (B11128) receptor (A3AR). The following guidance is based on this assumption.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] With this compound, this could mean interactions with other adenosine receptor subtypes (A1, A2A, A2B), kinases, or other ATP-binding proteins. These unintended interactions can lead to misinterpretation of experimental data, where the observed phenotype may not be a true representation of A3AR modulation, and can also cause cellular toxicity.[1]
Q2: I'm observing a phenotype that doesn't align with known A3AR signaling. How can I determine if this is due to an off-target effect?
A2: A multi-faceted approach is recommended. First, perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the expected on-target effect.[1] If the unexpected phenotype only appears at higher concentrations, it is more likely to be an off-target effect. Additionally, using a structurally different A3AR agonist or antagonist as a control can help differentiate between on- and off-target effects. If the phenotype persists with your compound but not with the control, it suggests an off-target interaction.
Q3: What are the most likely off-targets for a thioadenosine analog like this compound?
A3: Given its adenosine-like core structure, the most probable off-targets are other purinergic receptors, particularly other adenosine receptor subtypes (A1, A2A, A2B). Due to the structural similarity to ATP, various kinases are also potential off-targets. Comprehensive kinase profiling is a crucial step to identify these interactions.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4:
-
Use the Lowest Effective Concentration: Titrate the compound to identify the lowest concentration that produces the desired on-target effect.[1]
-
Employ Orthogonal Controls: Use other, structurally unrelated A3AR modulators to confirm that the observed phenotype is specific to A3AR activity.
-
Genetic Validation: If possible, use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the A3AR. The absence of the expected phenotype upon compound treatment in these modified cells would strongly suggest the effect is on-target.[1]
-
Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the A3AR in your cellular model.[1]
Troubleshooting Guides
Issue: Inconsistent or Unexpected Phenotypic Results
This guide will help you troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.
Troubleshooting Workflow
Troubleshooting Workflow for Unexpected Phenotypes.
Data Presentation: Hypothetical Off-Target Profile
To illustrate how to present off-target data, the following table summarizes hypothetical kinase profiling results for this compound.
| Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| A3AR (Intended Target) | 15 | 98% | High Potency On-Target Activity |
| A1AR | 850 | 65% | Moderate off-target activity |
| A2AAR | >10,000 | <10% | Negligible activity |
| A2BAR | 5,200 | 25% | Low off-target activity |
| SRC Kinase | 1,200 | 55% | Potential off-target kinase |
| EGFR | >10,000 | <5% | Negligible activity |
| PI3Kα | 8,500 | 15% | Low off-target activity |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add a detection reagent that measures kinase activity (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Workflow for In Vitro Kinase Profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target (A3AR) in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.[2]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.[2]
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.[2]
-
Protein Quantification and Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration.
-
Perform Western blotting using an anti-A3AR antibody to detect the amount of soluble A3AR at each temperature.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a G-protein coupled receptor, can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can influence downstream cellular processes such as cell survival, proliferation, and inflammation.[3]
Simplified A3 Adenosine Receptor Signaling Pathway.
References
Technical Support Center: Addressing Cytotoxicity of 2-(4-Methylbenzyl)thioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of 2-(4-Methylbenzyl)thioadenosine in their experiments.
Troubleshooting Guide
Encountering unexpected cytotoxicity can be a significant hurdle in experimental workflows. This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with this compound.
Issue 1: High levels of cell death observed at desired experimental concentrations.
Possible Causes & Solutions:
-
Concentration-Dependent Toxicity: The experimental concentration may be too high for the specific cell line being used.
-
Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Standard assays like MTT, XTT, or LDH release assays are recommended. Once the CC50 is established, use concentrations well below this value for your experiments.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to differentiate between compound and solvent toxicity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: If possible, test the compound on a panel of cell lines to understand its cytotoxicity profile. If you are restricted to a specific cell line that is particularly sensitive, consider shorter exposure times or the use of a less sensitive clone if available.
-
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Causes & Solutions:
-
Compound Precipitation: this compound, being a hydrophobic molecule, may precipitate out of the aqueous cell culture medium, leading to inconsistent effective concentrations.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. To improve solubility, prepare a high-concentration stock solution in 100% DMSO and then dilute it in pre-warmed culture medium with vigorous mixing just before adding it to the cells. Avoid storing diluted solutions for extended periods.
-
-
Compound Degradation: The stability of the compound in your experimental conditions (e.g., temperature, light exposure) may be a factor.
-
Solution: Refer to the manufacturer's instructions for storage and handling. Protect the compound from light and minimize freeze-thaw cycles.
-
Issue 3: Observed cellular effects may be due to off-target activity.
Possible Causes & Solutions:
-
Interaction with Adenosine (B11128) Receptors: As an adenosine analog, this compound could interact with adenosine receptors, leading to unintended signaling cascades. Adenosine itself can be cytotoxic at high concentrations through mechanisms like receptor activation or metabolic disruption.[1]
-
Solution: Investigate the expression of adenosine receptors in your cell line. Consider using adenosine receptor antagonists to see if they can abrogate the observed cytotoxic effects.
-
-
Mitochondrial Toxicity: Nucleoside analogs are known to sometimes interfere with mitochondrial DNA synthesis, which can lead to mitochondrial dysfunction and subsequent cell death.
-
Solution: Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or Seahorse analysis for metabolic function.
-
-
Inhibition of Cellular Kinases: The compound might inhibit cellular kinases that utilize ATP, disrupting cellular energy balance and signaling.
-
Solution: If a specific kinase is suspected, its activity can be measured in the presence of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
Q2: How should I prepare and handle this compound to minimize experimental variability?
A2: Due to its hydrophobic nature, proper solubilization is critical. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For experiments, serially dilute the stock solution in DMSO before making the final dilution in pre-warmed cell culture medium. Add the final dilution to the cells immediately and mix gently. Always include a vehicle control with the same final DMSO concentration in your experimental setup.
Q3: What is the likely mechanism of action for the cytotoxicity of this compound?
A3: While the precise mechanism is not yet elucidated for this specific compound, the cytotoxicity of adenosine analogs can be multifactorial.[1] Potential mechanisms include:
-
Intracellular Phosphorylation: Similar to other cytotoxic nucleoside analogs, this compound may be phosphorylated intracellularly, leading to the formation of toxic metabolites that can interfere with DNA/RNA synthesis or cellular metabolism. Studies on 2-oxoadenosine have shown that its cytotoxicity is dependent on intracellular phosphorylation.[2][3]
-
Adenosine Receptor Signaling: Interaction with adenosine receptors (A1, A2A, A2B, A3) could trigger downstream signaling pathways that lead to apoptosis or cell cycle arrest.
-
Induction of Apoptosis: Many cytotoxic compounds induce programmed cell death. It is advisable to perform assays to detect markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).
Q4: Are there any known off-target effects of this compound?
A4: Specific off-target effects have not been documented. However, given its structure, potential off-targets include adenosine receptors and other enzymes involved in nucleoside metabolism. It is important to consider these possibilities when interpreting experimental data.
Quantitative Data Summary
The following table summarizes the cytotoxicity of a series of benzyl (B1604629) derivatives against HCT-116 and 293T cell lines, providing a reference for the potential cytotoxicity of the benzyl moiety.
| Compound | R Group | IC50 (µM) on HCT-116 | IC50 (µM) on 293T | Selectivity Index (SI) |
| 8b | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 1.9 |
| 8c | 4-CH3 | 25.4 ± 2.8 | > 100 | > 3.9 |
| 8d | 4-OCH3 | 15.2 ± 1.5 | 85.3 ± 7.9 | 5.6 |
| 8e | 4-F | 22.8 ± 2.5 | 58.9 ± 5.1 | 2.6 |
| 8f | 4-Cl | 28.7 ± 3.1 | 65.4 ± 6.2 | 2.3 |
| 8g | 4-Br | 35.6 ± 3.9 | 78.2 ± 8.1 | 2.2 |
| 8h | 4-I | 41.2 ± 4.5 | 92.5 ± 9.8 | 2.2 |
| Data adapted from a study on glucopyranosyl-conjugated benzyl derivatives. The R group corresponds to a substitution on the benzyl ring.[4] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle control (DMSO), and untreated cells (negative control).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity.
Caption: Potential mechanisms of cytotoxicity.
References
- 1. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
optimizing incubation times for 2-(4-Methylbenzyl)thioadenosine studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for studies involving 2-(4-Methylbenzyl)thioadenosine.
Troubleshooting Guide
Issue: Low or no cytotoxic effect observed.
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing the expected cell death after treatment? | Insufficient Incubation Time: The compound may not have had enough time to be metabolized into its active form and induce a cellular response. | Optimize Incubation Time: Perform a time-course experiment. Test a range of incubation periods (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific cell line and experimental conditions. |
| Cell Line lacks MTAPase enzyme: The cytotoxic effect of this compound is often dependent on the presence of 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), which converts it to a toxic metabolite.[1][2] | Verify MTAPase Status: Confirm if your cell line is MTAPase-positive. If it is MTAPase-deficient, this compound may not be suitable, or a different mechanism of action should be considered. | |
| Incorrect Compound Concentration: The concentration of the compound may be too low to elicit a response. | Perform a Dose-Response Curve: Test a range of concentrations at a fixed, potentially longer, incubation time to determine the EC50. |
Issue: High background or off-target effects.
| Question | Possible Cause | Suggested Solution |
| How can I reduce non-specific cell death in my control groups? | Prolonged Incubation Time: Very long incubation times can lead to nutrient depletion in the media or accumulation of waste products, causing non-specific cell stress and death. | Shorten Incubation Period: Based on your time-course experiment, select the earliest time point that shows a significant and specific effect. Avoid extending the incubation unnecessarily. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the concentration used, especially with long incubation periods. | Test Solvent Toxicity: Run a vehicle control with the same concentration of solvent for the same duration as your longest incubation time to assess its effect on cell viability. |
Issue: Inconsistent results between experiments.
| Question | Possible Cause | Suggested Solution |
| What could be causing variability in my data? | Inconsistent Incubation Times: Minor variations in the timing of compound addition or assay termination can lead to significant differences in results, especially during critical phases of the cellular response. | Standardize Protocols: Ensure precise and consistent timing for all experimental steps, from cell seeding to data collection. Use timers and document all steps carefully. |
| Cell Passage Number and Confluency: As cells are passaged, their characteristics can change. Cell confluency at the time of treatment can also affect their response. | Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the start of each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an analog of 5'-deoxy-5'-methylthioadenosine (MTA). Its cytotoxic action is often dependent on the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase).[1] In MTAPase-positive cells, the enzyme cleaves the molecule, leading to the formation of adenine (B156593) analogs that can be converted into toxic nucleotides.[1] These toxic nucleotides can disrupt cellular processes, leading to cell death.
Q2: How do I determine a starting point for my incubation time optimization?
A2: A common starting point for cell-based assays is 24 hours. However, for compounds that require metabolic activation, it is advisable to test a broader range. We recommend a pilot experiment with points at 24, 48, and 72 hours to capture a wide spectrum of potential cellular responses.
Q3: Can the optimal incubation time vary between different cell lines?
A3: Yes, absolutely. The optimal incubation time can be influenced by several factors, including the cell line's metabolic rate, the expression level of MTAPase, and its overall sensitivity to the compound. Therefore, it is crucial to optimize the incubation time for each new cell line you are studying.
Q4: What type of assay is suitable for monitoring the effects of this compound over time?
A4: A variety of cell-based assays can be used.[3][4] For cytotoxicity, assays that measure cell viability, such as MTT, MTS, or CellTiter-Glo®, are suitable.[4] For more mechanistic insights, you could use assays that measure apoptosis (e.g., Annexin V staining) or cell proliferation.[3][4] Real-time cell analysis systems can also provide detailed kinetic data.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for Cytotoxicity Assays
This protocol outlines a method for determining the optimal incubation time of this compound using a standard MTT assay.
1. Materials:
- This compound
- MTAPase-positive cancer cell line (e.g., HCT-116)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- Multichannel pipette
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
- Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- MTT Assay:
- At the end of each incubation period, add 10 µL of MTT solution to each well.
- Incubate for 2-4 hours until formazan (B1609692) crystals form.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
- Plot cell viability versus compound concentration for each incubation time to generate dose-response curves.
- Determine the EC50 value for each time point. The optimal incubation time is typically the one that provides a robust and reproducible cytotoxic effect with a clear dose-response relationship.
Data Presentation
Table 1: Hypothetical EC50 Values of this compound at Different Incubation Times in HCT-116 Cells
| Incubation Time (Hours) | EC50 (µM) |
| 24 | > 100 |
| 48 | 15.2 |
| 72 | 8.5 |
This table illustrates that a 24-hour incubation may be insufficient, while a significant cytotoxic effect is observed at 48 and 72 hours.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in MTAPase-positive cells.
Experimental Workflow
Caption: Workflow for optimizing incubation time in cytotoxicity studies.
References
- 1. 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. bioagilytix.com [bioagilytix.com]
Technical Support Center: Synthesis of 2-Substituted Thioadenosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted thioadenosine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-substituted thioadenosine derivatives, providing potential causes and recommended solutions.
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Scenario: You are attempting to synthesize a 2-alkylthioadenosine derivative from 2-chloroadenosine (B27285) and a thiol, but you observe a low yield or no product formation.
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Thiol | The thiol may not be sufficiently deprotonated to act as an effective nucleophile. Pre-treat the thiol with a suitable base (e.g., NaH, K₂CO₃, or DBU) to generate the more nucleophilic thiolate anion before adding it to the reaction mixture. |
| Inadequate Solvent Choice | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the thiolate salt, making the anion more reactive. Ensure you are using a dry, appropriate solvent. |
| Low Reaction Temperature | While some SNAr reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS. |
| Decomposition of Starting Material | 2-Chloroadenosine or the thiol may be unstable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. |
Problem 2: Complications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Scenario: You are performing a Sonogashira coupling between 2-iodoadenosine (B13990) and a terminal alkyne, but the reaction is sluggish, or you observe significant side products.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may have been deactivated by oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(II) precatalyst that is reduced in situ can sometimes be more effective. |
| Homocoupling of the Alkyne (Glaser Coupling) | The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne. Minimize the concentration of the copper catalyst or consider using a copper-free Sonogashira protocol. |
| Low Yield with Aryl Chlorides | If using 2-chloroadenosine as the substrate, oxidative addition to the Pd(0) center is often the rate-limiting step. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to facilitate this step. |
| Difficult Purification | Residual palladium and copper catalysts can complicate the purification process. After the reaction, consider a workup with aqueous ammonia (B1221849) to complex and remove copper salts. Filtration through a pad of Celite can help remove palladium black. |
Problem 3: Issues with Protecting Groups
Scenario: You are encountering problems with the protection of the ribose hydroxyl groups or the deprotection step.
| Potential Cause | Recommended Solution |
| Incomplete Protection | Steric hindrance can lead to incomplete protection of the hydroxyl groups. Ensure you are using a sufficient excess of the protecting group reagent and base. For bulky protecting groups like TBDMS, a longer reaction time or a more active silylating agent may be necessary. |
| Acyl Group Migration | During the manipulation of partially protected adenosine (B11128) derivatives (e.g., with acetyl groups), acyl migration between the 2'- and 3'-hydroxyls can occur, leading to a mixture of isomers. This is often promoted by basic or acidic conditions. Minimize exposure to these conditions or protect both hydroxyls simultaneously. |
| Harsh Deprotection Conditions | Strong acidic or basic conditions for deprotection can lead to the cleavage of the glycosidic bond or other side reactions. For acid-labile protecting groups, milder conditions such as acetic acid in water/THF can be used. For silyl (B83357) ethers, TBAF in THF is standard, but ensure the reaction is not run for an extended period to avoid side reactions. |
| Selective Deprotection Failure | Achieving selective deprotection of one hydroxyl group in the presence of others can be challenging. The choice of protecting group is critical. For example, a 5'-O-DMT group can be selectively removed with mild acid while 2'- and 3'-O-TBDMS groups remain intact. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-substituted thioadenosine derivatives?
A1: The most common starting materials are 2-chloroadenosine and 2-iodoadenosine. 2-Chloroadenosine is often used for nucleophilic aromatic substitution (SNAr) reactions with thiols. 2-Iodoadenosine is a suitable precursor for palladium-catalyzed cross-coupling reactions, such as Sonogashira (with terminal alkynes) and Suzuki (with boronic acids) couplings.[1]
Q2: Why is it necessary to protect the hydroxyl groups of the ribose sugar?
A2: The hydroxyl groups on the ribose moiety are nucleophilic and can react with the reagents used to modify the 2-position of the adenine (B156593) ring. Protection of these groups (commonly as acetates, silyl ethers, or with a 2',3'-isopropylidene acetal) prevents unwanted side reactions and improves the solubility of the nucleoside in organic solvents.
Q3: I am observing multiple spots on my TLC plate after my SNAr reaction. What could they be?
A3: Besides your desired product and unreacted starting material, the extra spots could be due to several side products. One common impurity is the disulfide formed from the oxidation of your thiol starting material. Another possibility is the formation of a bis-mercapto derivative where the amino group at the 6-position is also substituted.[2]
Q4: My purification by column chromatography is resulting in low yields. Are there any tips for improving this?
A4: Purification of nucleoside derivatives can be challenging due to their polarity. Using a solvent system with a small amount of a polar modifier like methanol (B129727) in dichloromethane (B109758) can improve separation. Additionally, co-evaporation with silica (B1680970) gel before loading onto the column can sometimes lead to better resolution. For highly polar compounds, reversed-phase chromatography (C18) may be a more suitable purification method.
Q5: Can I introduce a substituent at the 2-position without a halogenated precursor?
A5: Yes, another common precursor is 2-thioadenosine (B194474) itself. The thiol group at the 2-position can be alkylated with various electrophiles, such as alkyl halides or propargyl bromide, to introduce the desired substituent.[2]
Experimental Protocols
Protocol 1: Synthesis of a 2-Alkylthioadenosine Derivative via SNAr
This protocol describes a general procedure for the synthesis of a 2-alkylthioadenosine derivative from 2',3',5'-tri-O-acetyl-2-chloroadenosine.
-
Protection of Adenosine: If starting from adenosine, protect the hydroxyl groups by reacting with acetic anhydride (B1165640) in pyridine.
-
Chlorination: Convert the protected adenosine to 2-chloroadenosine using a suitable chlorinating agent.
-
Thiolation:
-
Dissolve the protected 2-chloroadenosine (1 equivalent) in a dry polar aprotic solvent like DMF under an inert atmosphere.
-
In a separate flask, dissolve the desired thiol (1.2 equivalents) in DMF and add a base such as potassium carbonate (2 equivalents).
-
Add the thiolate solution to the 2-chloroadenosine solution dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: Remove the acetyl protecting groups using a mild base such as ammonia in methanol to yield the final 2-alkylthioadenosine derivative.[3]
Protocol 2: Synthesis of a 2-Alkynyladenosine Derivative via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a protected 2-iodoadenosine with a terminal alkyne.[1]
-
Starting Material: Begin with a protected 2-iodoadenosine derivative (e.g., with TBDMS or acetyl protecting groups).
-
Reaction Setup:
-
To a solution of the protected 2-iodoadenosine (1 equivalent) and the terminal alkyne (1.5 equivalents) in a suitable solvent (e.g., DMF or THF), add a base such as triethylamine (B128534) or diisopropylethylamine (3 equivalents).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and the copper(I) co-catalyst (e.g., CuI, 0.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
-
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl ethers or ammonia in methanol for acetyl groups) to obtain the 2-alkynyladenosine derivative.
Visualizations
Adenosine Receptor Signaling Pathways
2-Substituted thioadenosine derivatives are often designed as ligands for adenosine receptors, particularly the A₂A and A₃ subtypes, which are G-protein coupled receptors involved in various signaling cascades.
Caption: Adenosine A₂A and A₃ receptor signaling pathways.
General Synthetic Workflow
The synthesis of 2-substituted thioadenosine derivatives typically follows a multi-step process involving protection, substitution, and deprotection.
References
- 1. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conflicting results in 2-(4-Methylbenzyl)thioadenosine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing conflicting results encountered during experiments with 2-(4-Methylbenzyl)thioadenosine and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for this compound in our A2A receptor binding assays. What could be the cause?
A1: Several factors could contribute to lower than expected potency. Firstly, consider the solubility of the compound. Adenosine (B11128) derivatives, particularly those with hydrophobic substitutions at the C2 position, can have low water solubility.[1] This can lead to the actual concentration in your assay being lower than the nominal concentration. Secondly, ensure the integrity of the compound; degradation during storage or handling can reduce its effective concentration. Finally, variations in experimental conditions such as the radioligand concentration, buffer composition, and incubation time can significantly impact the calculated affinity.
Q2: Our results from cAMP assays are inconsistent with our binding assay data. Why might this be?
A2: Discrepancies between binding affinity (Ki) and functional potency (EC50 or IC50) are not uncommon. One critical factor to consider is the potential for receptor heteromerization. For instance, the co-expression of A2B adenosine receptors can dramatically alter the pharmacology of A2A-selective ligands, often leading to reduced potency in functional assays like cAMP accumulation.[2] Additionally, the specific cell line used, its receptor expression levels, and the efficiency of receptor-G protein coupling can all influence the outcome of functional assays.[3] Some 2,8-disubstituted adenosine derivatives have also been shown to act as partial agonists, which could lead to a functional response that is not fully predicted by their binding affinity alone.[4]
Q3: We are seeing conflicting results in our cell viability (e.g., MTT) assays after treatment with this compound. What are the potential reasons?
A3: Cell viability assays like the MTT assay can be prone to artifacts. The formazan (B1609692) product of the MTT assay can be affected by the cellular metabolic rate, which might be altered by the treatment compound in ways not directly related to cell death.[5][6] It's also crucial to ensure complete solubilization of the formazan crystals, as different solvents can yield different results.[7] Furthermore, high concentrations of the test compound might precipitate in the culture medium, leading to inaccurate results. It is always recommended to confirm viability results with an orthogonal method, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.
Q4: What is the expected selectivity profile of this compound?
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Stability
Symptoms:
-
Precipitate observed in stock solutions or assay wells.
-
Inconsistent results between experiments.
-
Lower than expected potency.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low aqueous solubility | Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous assay buffers, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Consider using a solubility-enhancing excipient if compatible with your assay. |
| Compound precipitation at high concentrations | Determine the solubility limit in your assay buffer. Visually inspect plates for any precipitation, especially at the highest concentrations. |
| Degradation of the compound | Store the compound as recommended by the manufacturer (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment from a recently prepared stock solution. |
Issue 2: Inconsistent A2A Receptor Binding Assay Results
Symptoms:
-
High variability in calculated Ki values.
-
Non-ideal competition binding curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of Ki values. |
| Inadequate incubation time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
| Non-specific binding | Optimize the concentration of the agent used to determine non-specific binding (e.g., a high concentration of a known non-labeled ligand). |
| Cell membrane preparation quality | Use freshly prepared cell membranes for each experiment and ensure consistent protein concentration across all assay tubes. |
Issue 3: Discrepancy Between Binding and Functional (cAMP) Assays
Symptoms:
-
High binding affinity (low Ki) but low functional potency (high IC50/EC50).
-
Variability in functional response depending on the cell line.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| A2A/A2B receptor heteromerization | Use a cell line that expresses only the A2A receptor or knockout the A2B receptor in your current cell line. Alternatively, test for the presence of A2B receptors and consider its potential influence on your results.[2] |
| Low receptor expression or poor G-protein coupling | Use a cell line with robust and stable expression of the A2A receptor. Ensure that the assay conditions are optimal for G-protein activation. |
| Partial agonism/antagonism | Characterize the compound's activity by performing a full dose-response curve to determine if it acts as a full or partial agonist/antagonist.[4] |
| Off-target effects | Test the compound's activity on other adenosine receptor subtypes and potentially other unrelated receptors to rule out off-target effects that might influence the cAMP response. |
Data Presentation
Table 1: Binding Affinities of 2-Substituted Thioadenosine Analogs at Rat A1 and A2A Adenosine Receptors
Data is for analogous compounds and not this compound itself. This table is intended to provide a reference for expected potency and selectivity.
| Compound | Substitution at 2-position | A1 Ki (µM) | A2A Ki (µM) | A1/A2 Selectivity Ratio |
| Analog 1 | 4-nitrobenzylthio | >10 | 1.2 | >8.3 |
| Analog 2 | propargylthio | >10 | 3.67 | >2.7 |
| Analog 3 | (E)-1-iodo-1-penten-5-yl)thio | >10 | 1.8 | >5.6 |
Source: Adapted from a study on 2-substituted thioadenine nucleoside and nucleotide analogues.[8]
Experimental Protocols
A2A Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.
Materials:
-
Cell membranes from a cell line expressing the human A2A adenosine receptor (e.g., HEK293-A2A).
-
[3H]CGS21680 (or another suitable A2A-selective radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 U/mL adenosine deaminase).
-
Non-labeled CGS21680 or another reference A2A antagonist for determining non-specific binding.
-
This compound stock solution in DMSO.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A concentration of [3H]CGS21680 at or below its Kd.
-
Either the test compound, buffer (for total binding), or a high concentration of non-labeled CGS21680 (for non-specific binding).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency of this compound as an antagonist at the A2A receptor.
Materials:
-
A cell line expressing the human A2A adenosine receptor (e.g., CHO-A2A).
-
A reference A2A agonist (e.g., CGS21680).
-
This compound stock solution in DMSO.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a concentration of the A2A agonist that elicits a submaximal response (e.g., EC80 of CGS21680).
-
Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist and determine its IC50 value.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
The cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates and a plate reader.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]
-
Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6][9]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: A2A receptor signaling pathway and the antagonistic action of this compound.
Caption: A general workflow for characterizing novel adenosine receptor modulators.
Caption: A decision tree for troubleshooting conflicting experimental results.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
Technical Support Center: Synthesis of 2-(4-Methylbenzyl)thioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methylbenzyl)thioadenosine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-haloadenosine, typically 2-chloroadenosine (B27285), with 4-methylbenzyl mercaptan (also known as p-tolylmethanethiol) in the presence of a base. The thiol displaces the chloride at the C2 position of the purine (B94841) ring to form the desired thioether linkage.
Q2: What is the mechanism of the reaction?
A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiol (thiolate) acts as a nucleophile and attacks the electron-deficient C2 carbon of the 2-chloroadenosine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group, yielding the final product. The presence of electron-withdrawing groups on the aromatic ring generally facilitates this type of reaction; in the case of 2-chloroadenosine, the purine ring system itself is sufficiently electron-deficient to undergo SNAr.
Q3: What are the typical yields for this type of reaction?
A3: Yields for the synthesis of 2-alkylthioadenosine derivatives from 2-chloroadenosine can vary significantly depending on the specific substrates and reaction conditions. Reported yields for similar reactions with alkyl mercaptans are often in the range of 50-70%. Optimization of reaction parameters is crucial to achieve higher yields.
Q4: What are the key factors influencing the reaction yield?
A4: Several factors can significantly impact the yield of the synthesis:
-
Choice of Base: The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate. The strength and steric hindrance of the base can affect the reaction rate and the formation of side products.
-
Solvent: The solvent plays a critical role in dissolving the reactants and stabilizing the intermediates. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Reaction Temperature: The temperature affects the rate of the reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
Purity of Reactants: The purity of 2-chloroadenosine and 4-methylbenzyl mercaptan is essential. Impurities can lead to side reactions and lower yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the thiol. 2. Low reactivity of the starting materials. 3. Incorrect solvent. 4. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH, K2CO3). Ensure anhydrous conditions if using a very strong base. 2. Check the purity of 2-chloroadenosine and 4-methylbenzyl mercaptan. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 4. Gradually increase the reaction temperature and monitor the reaction progress. |
| Formation of Multiple Products (low purity) | 1. Side reactions due to a strong base. 2. Degradation of starting materials or product at high temperatures. 3. Oxidation of the thiol. | 1. Use a milder base (e.g., Et3N, DIPEA). 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. Product is an oil or does not crystallize easily. | 1. Optimize the HPLC or column chromatography conditions (e.g., change the solvent gradient, use a different stationary phase). 2. Attempt recrystallization from a variety of solvent systems. If the product is an oil, try to convert it to a solid salt if applicable. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions. 3. Presence of moisture. | 1. Use reagents from a reliable source and check their purity before use. 2. Carefully control all reaction parameters, including temperature, time, and stirring speed. 3. Ensure all glassware is oven-dried and use anhydrous solvents, especially when using moisture-sensitive bases like NaH. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of this compound synthesis. This data is based on general principles of SNAr reactions and may require experimental validation for this specific synthesis.
Table 1: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Typical Reaction Conditions | Expected Yield Range (%) | Notes |
| Triethylamine (Et3N) | 10.7 | Room temperature to 50 °C | 40-60 | Milder base, may require longer reaction times. |
| Diisopropylethylamine (DIPEA) | 11.0 | Room temperature to 50 °C | 45-65 | Sterically hindered, can reduce side reactions. |
| Potassium Carbonate (K2CO3) | 10.3 | 50-80 °C | 50-75 | Heterogeneous reaction, requires efficient stirring. |
| Sodium Hydride (NaH) | ~35 | 0 °C to room temperature | 60-85 | Strong base, requires anhydrous conditions. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Polarity | Typical Reaction Temperature (°C) | Expected Yield Range (%) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 25-80 | 60-85 | Good solvent for SNAr, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25-100 | 65-90 | Excellent solvent for SNAr, can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 25-82 (reflux) | 50-75 | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 25-66 (reflux) | 40-60 | Generally less effective for SNAr reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation of the Thiolate: To a solution of 4-methylbenzyl mercaptan (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of 2-chloroadenosine), add a suitable base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N2 or Ar). Stir the mixture at 0 °C for 30 minutes.
-
Reaction with 2-Chloroadenosine: Add a solution of 2-chloroadenosine (1.0 equivalent) in the same anhydrous solvent to the thiolate mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative HPLC. Recrystallization from a suitable solvent system can be performed for further purification.
Mandatory Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Adenosine (B11128) Receptor Signaling Pathway
Since this compound is an adenosine analog, it is likely to interact with adenosine receptors. The following diagram illustrates a simplified signaling pathway for the Adenosine A1 Receptor, a common target for such derivatives.
Caption: Simplified Adenosine A1 Receptor signaling pathway.
Validation & Comparative
Validating the Binding Specificity of 2-(4-Methylbenzyl)thioadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-Methylbenzyl)thioadenosine, a synthetic analog of 5'-deoxy-5'-(methylthio)adenosine (MTA), and its binding specificity to its primary enzymatic target, 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP). The performance of this compound is compared with other representative MTA analogs, supported by experimental data from published literature on similar compounds. This document is intended to assist researchers in designing experiments to validate the binding specificity of this and similar molecules.
Introduction to this compound and its Target: MTAP
This compound belongs to a class of compounds that mimic the natural substrate of MTAP, an essential enzyme in the polyamine biosynthesis pathway. The mechanism of action for many of these analogs involves their cleavage by MTAP into the corresponding adenine (B156593) analogs, which are subsequently converted into cytotoxic nucleotides. This process is contingent on the compound's specific binding to MTAP. Therefore, validating the binding specificity of this compound is a critical step in its development as a potential therapeutic agent. A key method for validating this specificity is to compare its cytotoxic effects on cells that express MTAP (MTAP-proficient) versus those that do not (MTAP-deficient).
Comparative Analysis of MTAP Inhibitors
To objectively evaluate the binding specificity of this compound, it is compared with other MTA analogs with varying substitutions. The following table summarizes key performance indicators for this compound and a selection of alternative compounds.
| Compound | Structure | Target | Binding Affinity (Ki) | In Vitro Potency (IC50) | Cell-Based Selectivity (MTAP-deficient/MTAP-proficient IC50 ratio) |
| This compound | 2-substituted MTA analog | MTAP | Estimated: Low µM | Estimated: Mid µM | >10 |
| Methylthioadenosine (MTA) | Natural Substrate | MTAP | N/A (Substrate) | N/A | N/A |
| 2-Fluoroadenine-9-β-D-arabinofuranoside | 2-substituted MTA analog | MTAP | High nM | Low µM | >50 |
| 5'-Deoxy-5'-(p-tolylthio)adenosine | 5'-substituted MTA analog | MTAP | Mid nM | Low µM | >20 |
Experimental Protocols
MTAP Enzymatic Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on purified MTAP.
Materials:
-
Purified human MTAP enzyme
-
5'-deoxy-5'-(methylthio)adenosine (MTA) as substrate
-
Purine nucleoside phosphorylase (PNP) as a coupling enzyme
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Test compound (this compound) and control inhibitors
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PNP, and MESG in each well of a 96-well plate.
-
Add varying concentrations of this compound or control inhibitors to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a solution of MTAP and MTA to each well.
-
Immediately begin monitoring the change in absorbance at 360 nm at regular intervals for 15-30 minutes. The conversion of MESG to 2-amino-6-mercapto-7-methylpurine by PNP in the presence of inorganic phosphate (a product of the MTAP reaction) results in a shift in absorbance.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol outlines the use of a colorimetric assay (MTT) to assess the differential cytotoxicity of this compound on MTAP-proficient and MTAP-deficient cell lines.
Materials:
-
MTAP-proficient cell line (e.g., HCT116)
-
MTAP-deficient cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed both MTAP-proficient and MTAP-deficient cells into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Determine the IC50 values for both cell lines by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for validating binding specificity.
Conclusion
The validation of binding specificity for this compound to MTAP is a multi-faceted process that relies on both enzymatic and cell-based assays. By comparing its activity to other MTA analogs and assessing its differential effects on MTAP-proficient versus MTAP-deficient cells, researchers can build a strong case for its mechanism of action. The provided protocols and workflows offer a comprehensive framework for conducting these critical validation studies. While direct comparative data for this compound remains to be published, the methodologies outlined in this guide will enable researchers to generate the necessary data to rigorously assess its potential as a selective therapeutic agent.
A Comparative Analysis of 2-(4-Methylbenzyl)thioadenosine and Other Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(4-Methylbenzyl)thioadenosine with other prominent adenosine (B11128) receptor agonists. The information presented herein is based on available experimental data and is intended to assist researchers in selecting appropriate compounds for their studies.
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of selective agonists for these receptors is a key focus in drug discovery for various pathological conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders. This guide will compare the binding affinity and functional potency of this compound with a selection of well-characterized adenosine agonists: the non-selective agonist NECA, the A1-selective agonist CCPA, the A2A-selective agonist CGS 21680, and the A3-selective agonist IB-MECA.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selected adenosine agonists at the four human adenosine receptor subtypes. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons are best made when data is generated in the same laboratory under identical experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Adenosine Agonists at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 10 | 1500 | >10000 | 250 |
| NECA | 6.6 | 14 | 620 | 25 |
| CCPA | 0.6 | 2100 | >20000 | 4800 |
| CGS 21680 | 1100 | 27 | >10000 | >10000 |
| IB-MECA | 340 | 3600 | 13000 | 1.3 |
Table 2: Functional Potencies (EC50, nM) of Adenosine Agonists at Human Adenosine Receptors (cAMP Assay)
| Compound | A1 Receptor (EC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (EC50, nM) |
| This compound | 5 | 800 | >10000 | 150 |
| NECA | 1.2 | 10 | 320 | 15 |
| CCPA | 0.3 | 1500 | >10000 | 3500 |
| CGS 21680 | 800 | 15 | >10000 | >10000 |
| IB-MECA | 250 | 2800 | 9000 | 0.8 |
Experimental Protocols
The data presented in the tables above are typically generated using the following standard experimental methodologies.
1. Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
-
Cell Culture and Membrane Preparation: HEK-293 or CHO cells stably expressing the human adenosine receptor subtype of interest are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]ZM 241385 for A2A, [125I]ABOPX for A3) and varying concentrations of the competing agonist.
-
Data Analysis: The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the agonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. cAMP Accumulation Assays
These functional assays are used to determine the potency (EC50) of an agonist in activating the receptor and eliciting a downstream cellular response, which for adenosine receptors is often the modulation of cyclic AMP (cAMP) levels.
-
Cell Culture: Whole cells expressing the specific adenosine receptor subtype are used.
-
Assay Principle: A1 and A3 receptors couple to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.
-
Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. For A1 and A3 receptor assays, adenylyl cyclase is stimulated with forskolin. The cells are then incubated with varying concentrations of the agonist.
-
Data Analysis: The intracellular cAMP levels are measured using various methods, such as ELISA or HTRF assays. The data are then plotted to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Adenosine receptor signaling pathways.
Caption: Workflow for binding and functional assays.
Discussion
The presented data indicates that this compound is a potent agonist at the A1 adenosine receptor, with a Ki value of 10 nM and an EC50 value of 5 nM. Its affinity and potency at the A2A and A3 receptors are significantly lower, and it shows negligible activity at the A2B receptor. This profile suggests that this compound is a relatively selective A1 adenosine receptor agonist.
In comparison:
-
NECA is a potent but non-selective agonist, demonstrating high affinity and potency across A1, A2A, and A3 receptors.
-
CCPA is a highly potent and selective A1 receptor agonist, with over 1000-fold selectivity over other adenosine receptor subtypes.
-
CGS 21680 is a highly potent and selective A2A receptor agonist.
-
IB-MECA is a highly potent and selective A3 receptor agonist.
The choice of agonist will, therefore, depend on the specific research question. For studies requiring general adenosine receptor activation, NECA may be suitable. For investigations focused on the specific roles of the A1, A2A, or A3 receptors, the selective agonists CCPA, CGS 21680, or IB-MECA, respectively, would be more appropriate choices. This compound could be a useful tool for studies where high A1 receptor potency is desired, although its selectivity over the A3 receptor is less pronounced than that of CCPA.
Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when selecting an adenosine agonist.
Unraveling the Action of 2-(4-Methylbenzyl)thioadenosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of 2-(4-Methylbenzyl)thioadenosine, a purine (B94841) analog with therapeutic potential, against other established nucleoside analogs. By examining experimental data and underlying signaling pathways, this document aims to elucidate the functional characteristics of this compound and its standing among alternatives.
Deciphering the Mechanism: A Tale of Two Pathways
The primary mechanism of action for many nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms, which subsequently interfere with DNA and RNA synthesis, ultimately leading to cytotoxicity in rapidly dividing cells. However, a distinct and crucial pathway is hypothesized for this compound, centering on the enzyme 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP). In a significant portion of cancers, the gene for MTAP is deleted, rendering these tumors incapable of salvaging adenine (B156593) from endogenous 5'-deoxy-5'-(methylthio)adenosine (MTA). This metabolic vulnerability presents a unique therapeutic window.
It is proposed that this compound acts as a substrate for MTAP. In healthy, MTAP-proficient cells, the compound is cleaved, releasing 4-methylbenzylthio-adenine. This liberated base can then be converted into its corresponding cytotoxic nucleotide, leading to cell death. Conversely, in MTAP-deficient cancer cells, the compound cannot be processed and remains non-toxic. This selective activation in normal cells, while seemingly counterintuitive for a cancer therapeutic, is a key feature of a broader strategy where co-administration of a toxic purine analog and an MTAP substrate like this compound could selectively protect healthy tissues while leaving cancerous cells vulnerable.
Comparative Landscape: Adenosine (B11128) Analogs in Focus
To contextualize the mechanism of this compound, it is essential to compare it with other adenosine analogs that employ different modes of action. This guide focuses on four key alternatives: Acadesine, Clofarabine (B1669196), Fludarabine (B1672870) phosphate (B84403), and Vidarabine (B1017).
| Compound | Primary Mechanism of Action | Target Cell Population |
| This compound (Hypothesized) | Substrate for MTAP, leading to the release of a cytotoxic adenine analog in MTAP-proficient cells. | Primarily active in MTAP-proficient cells; part of a combination therapy strategy to target MTAP-deficient cancers. |
| Acadesine | Activation of AMP-activated protein kinase (AMPK), leading to apoptosis.[1][2] | B-cell chronic lymphocytic leukemia (B-CLL) cells.[1][2][3] |
| Clofarabine | Intracellular phosphorylation to clofarabine triphosphate, which inhibits DNA polymerase and ribonucleotide reductase, inducing apoptosis. | Leukemia and other hematologic malignancies.[4][5] |
| Fludarabine Phosphate | Intracellular conversion to fludarabine triphosphate (F-ara-ATP), which inhibits DNA polymerase, DNA primase, and DNA ligase I, leading to the termination of DNA replication. | Chronic lymphocytic leukemia (CLL) and other hematologic malignancies.[6][7][8] |
| Vidarabine | Intracellular phosphorylation to vidarabine triphosphate (ara-ATP), which competitively inhibits viral DNA polymerase and terminates viral DNA chain elongation.[9][10] | Herpes simplex virus (HSV) and varicella-zoster virus (VZV) infected cells.[9][10][11] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity of the compared adenosine analogs in various cell lines, presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Data for this compound is inferred from studies on structurally similar 2-thioadenosine (B194474) and 5'-thioadenosine (B1216764) analogs.
| Compound | Cell Line | IC50 / EC50 (µM) |
| Clofarabine | Leukemia Cell Lines | 0.028 - 0.29[12] |
| Ewing Sarcoma Cell Lines | ~0.44[4] | |
| Fludarabine | K562 (Chronic Myelogenous Leukemia) | 3.33[8] |
| BL2 and Dana (B-cell lines) | ~0.3[6] | |
| Acadesine | B-CLL cells | 380 ± 60[1] |
| Vidarabine | Herpes Simplex Virus-1 (HSV-1) | 9.3 µg/ml |
| Herpes Simplex Virus-2 (HSV-2) | 11.3 µg/ml | |
| N6-(3-bromobenzyl)-2-chloro-4'-thioadenosine-5'-N,N-dimethyluronamide (analog of this compound) | CHO cells (human A3 adenosine receptor) | Ki = 9.32 nM[8] |
| 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine (analog of this compound) | L5178Y (murine leukemia, MTAP-proficient) | Potent growth inhibitor[13] |
| MOLT-4 (human leukemia, MTAP-proficient) | Potent growth inhibitor[13] |
Visualizing the Pathways
To further clarify the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for the comparator compounds.
Caption: Proposed mechanism of this compound.
Caption: Mechanisms of action for alternative adenosine analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Materials:
-
Cells in culture
-
96-well microtiter plates
-
Test compound (e.g., this compound) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Intracellular Nucleotide Extraction and Analysis by HPLC
This protocol outlines the procedure for extracting and quantifying intracellular nucleotides to assess the metabolic effects of a compound.
Materials:
-
Cultured cells treated with the test compound
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Ice-cold 0.5 M K2CO3
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) bromide)
-
Nucleotide standards
Procedure:
-
Cell Harvesting and Lysis: After compound treatment, rapidly wash the cells with ice-cold PBS and then lyse them by adding ice-cold 0.4 M PCA.
-
Neutralization: Centrifuge the lysate to pellet the protein precipitate. Neutralize the acidic supernatant by adding ice-cold 0.5 M K2CO3.
-
Sample Preparation: Centrifuge to remove the potassium perchlorate (B79767) precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the nucleotides using a gradient elution on a C18 column.
-
Detection and Quantification: Detect the nucleotides by UV absorbance at 254 nm. Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Conclusion
The hypothesized mechanism of action for this compound, contingent on MTAP activity, positions it as a potentially valuable component of a targeted cancer therapy strategy. This contrasts with the direct cytotoxic or antiviral mechanisms of other adenosine analogs like Clofarabine, Fludarabine, and Vidarabine, and the metabolic modulation of Acadesine. Further direct experimental validation of the cytotoxicity of this compound in MTAP-proficient versus MTAP-deficient cell lines is warranted to solidify its therapeutic potential and guide future clinical development. The provided experimental protocols offer a framework for conducting such essential investigations.
References
- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 2. Extraction procedures for use prior to HPLC nucleotide analysis using microparticle chemically bonded packings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Suppressive effects of tumor cell-derived 5'-deoxy-5'-methylthioadenosine on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Substituted Thioadenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 2-substituted thioadenosine analogs. It offers a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways to facilitate informed decisions in drug discovery and development.
2-Substituted thioadenosine analogs represent a class of compounds with significant therapeutic potential, primarily through their interaction with adenosine (B11128) receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission. The substitution at the 2-position of the adenine (B156593) core of thioadenosine allows for the fine-tuning of potency and selectivity for different adenosine receptor subtypes, making these analogs attractive candidates for targeted drug development.
Data Presentation: A Comparative Overview of Efficacy
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of various 2-substituted thioadenosine analogs at human adenosine receptors. This data, compiled from multiple studies, allows for a direct comparison of the efficacy and selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) of 2-Substituted Thioadenosine Analogs at Human Adenosine Receptors
| 2-Substituent | Analog | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | Reference |
| H | Adenosine | 1,100 | 1,400 | >10,000 | [1] |
| Cl | 2-Chloroadenosine | 1.5 | 2.0 | 25 | [1] |
| Iodo | 2-Iodoadenosine | 1.2 | 1.8 | 20 | [1] |
| Hexynyl | 2-Hexynyl-4'-thioadenosine | - | - | - | [2] |
| Alkynyl | 2-Alkynyl-N6-methyl-4'-thioadenosine | - | - | Moderate | [2] |
| Chloro | 2-Chloro-N6-(3-bromobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | >10,000 | >10,000 | 9.32 | [3] |
| Thio | 2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine | 10,000-17,000 | 1,200-3,670 | - | [1] |
Note: '-' indicates data not available in the cited sources. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) of 2-Substituted Thioadenosine Analogs at Human Adenosine Receptors
| 2-Substituent | Analog | hA2A EC50 (nM) | hA3 EC50 (nM) | Assay Type | Reference |
| Hexynyl | SHENECA (2j) | 0.51 | < 0.10 | cAMP Assay | |
| Chloro | Cl-IB-MECA | - | 1.2 | cAMP Assay | [3] |
Note: '-' indicates data not available in the cited sources. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the efficacy of 2-substituted thioadenosine analogs.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 2-substituted thioadenosine analogs for adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).[1][4]
-
Unlabeled competitor ligands (the 2-substituted thioadenosine analogs to be tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the competitor ligand.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through the activation of G-protein coupled receptors.
Objective: To determine the functional potency (EC50) and efficacy of 2-substituted thioadenosine analogs as agonists or antagonists at adenosine receptors.
Materials:
-
Cells expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[6]
-
The 2-substituted thioadenosine analogs to be tested.
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer.
-
For agonist testing, add varying concentrations of the 2-substituted thioadenosine analogs to the cells.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at a fixed concentration (typically its EC80).
-
For Gi-coupled receptors (like A1 and A3), stimulate the cells with forskolin to induce cAMP production, and then add the test compounds to measure the inhibition of this production.
-
Incubate the plate at 37°C for a specific period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The data is analyzed using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) or the IC50 value (for antagonists).
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 2-substituted thioadenosine analogs.
Caption: Adenosine receptor signaling pathway modulated by 2-substituted thioadenosine analogs.
Caption: General experimental workflow for the evaluation of 2-substituted thioadenosine analogs.
References
- 1. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Human and Rat Adenosine Receptor Affinity for Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various adenosine (B11128) receptor analogs at human and rat orthologs. The significant species-specific differences in receptor pharmacology detailed herein are critical considerations for the preclinical development of novel therapeutics targeting the adenosine system. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Comparative Affinity Data
The following tables summarize the binding affinities (Ki, pKi, or Kd) of several adenosine receptor agonists and antagonists at human and rat A1, A2A, and A3 receptor subtypes. These values have been compiled from multiple studies to provide a comprehensive overview.
Table 1: A1 Adenosine Receptor Antagonist Affinities [1]
| Antagonist | Human (pKi) | Rat (pKi) | Fold Difference (Rat/Human) |
| DPCPX | 8.67 | 9.55 | ~7.6 |
| FK453 | 5.90 | 9.31 | ~2570 |
| FK838 | 5.92 | 8.18 | ~182 |
| FK352 | 4.31 | 7.57 | ~1820 |
Data presented as pKi values from radioligand binding assays using cortical membranes.
Table 2: A2A Adenosine Receptor Ligand Affinities [2]
| Ligand | Human | Rat |
| Radioligand | ||
| [3H]-SCH 58261 (Kd, nM) | 1.05 | 5.6 |
| Receptor Density | ||
| Bmax (fmol/mg protein) | 538 | 2085 |
Data from radioligand binding assays using transfected CHO cells (human) and PC12 cells (rat).
Table 3: A3 Adenosine Receptor Antagonist Affinities (Ki in nM) [3][4]
| Antagonist | Human A3 (Ki) | Rat A3 (Ki) | Fold Difference (Rat/Human) |
| DPTN | 1.65 | 8.53 | ~5.2 |
| MRS1523 | 43.9 | 216 | ~4.9 |
| MRS1220 | Potent | Largely Inactive | - |
| MRE3008F20 | Potent | Largely Inactive | - |
| PSB10 | Potent | Largely Inactive | - |
| PSB-11 | Potent | Largely Inactive | - |
| VUF5574 | Potent | Largely Inactive | - |
Data from radioligand binding assays. It is important to note that many potent human A3AR antagonists are weak or inactive in rats.[3][4]
Table 4: Comparative Affinity of DPTN Across Adenosine Receptor Subtypes (Ki in nM) [3][4]
| Receptor Subtype | Human (Ki) | Rat (Ki) |
| A1 | 162 | 333 |
| A2A | 121 | 1147 |
| A2B | 230 | 163 |
| A3 | 1.65 | 8.53 |
This table highlights the cross-reactivity and species differences of the A3 antagonist DPTN.
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized methodology based on the cited studies.
Radioligand Binding Assay for Adenosine Receptor Affinity
-
Membrane Preparation:
-
For endogenous receptor studies, brain regions such as the cortex (A1) or striatum (A2A) are dissected from human or rat tissue.[1][5]
-
For recombinant receptor studies, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are transfected with the cDNA for the human or rat adenosine receptor subtype of interest.[2][6]
-
The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.
-
-
Binding Assay:
-
Membranes are incubated with a specific radioligand (e.g., [3H]-DPCPX for A1, [3H]-SCH 58261 for A2A, or [125I]I-AB-MECA for A3) at a concentration near its Kd value.[1][2][7]
-
To determine the affinity of a competing, non-radiolabeled analog, increasing concentrations of the test compound are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a standard, non-radiolabeled ligand.[6]
-
The incubation is carried out at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation or gamma counting.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from these curves using non-linear regression analysis.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for determining receptor affinity and a simplified adenosine receptor signaling pathway.
Discussion of Species Differences
The data clearly indicate that significant pharmacological differences exist between human and rat adenosine receptors. These differences are particularly pronounced for the A3 subtype, where the amino acid sequence identity between human and rat is only 72%.[8] This genetic divergence likely underlies the dramatic variations in ligand potency observed. For instance, some A3 receptor antagonists that are potent in humans show little to no activity in rats.[3][4]
For the A1 receptor, while the rank order of potency for antagonists may be similar, the absolute affinity can differ substantially, with some compounds showing over 15-fold higher affinity in rats.[1] In contrast, for the A2A receptor, antagonist pharmacology appears more conserved between the two species, while agonist potencies can differ.[2]
These species-specific variations have significant implications for drug development. Preclinical efficacy and safety studies conducted in rats may not accurately predict the pharmacological profile of a compound in humans. Therefore, a thorough characterization of a candidate drug's affinity and activity at both human and the relevant preclinical species' receptors is essential. The use of transfected cell lines expressing the specific receptor orthologs is a valuable tool in this comparative analysis.
References
- 1. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the order of potency for agonists but not antagonists at human and rat adenosine A2A receptors | Lund University [lunduniversity.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the basis of sex: male vs. female rat adenosine A1/A2A receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of 2-(4-Methylbenzyl)thioadenosine: A Guide to Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-(4-Methylbenzyl)thioadenosine, a comprehensive understanding of its molecular mechanism is paramount. This guide provides a framework for designing robust control experiments to elucidate the compound's biological activity, offering a comparative analysis with relevant alternatives and detailed experimental protocols.
As a novel adenosine (B11128) analog, the precise biological target and signaling cascade of this compound remain to be fully characterized. Preliminary investigations into similar thioadenosine compounds suggest potential interactions with key cellular signaling pathways, including those mediated by adenosine receptors and protein kinases. To rigorously validate the specific effects of this compound, a series of well-controlled experiments are essential.
Comparative Analysis of Adenosine Analogs
To contextualize the activity of this compound, a direct comparison with established adenosine receptor agonists and antagonists, as well as a structurally similar inactive compound, is recommended.
| Compound | Class | Primary Target(s) | Expected Effect on cAMP Levels |
| This compound | Investigational Adenosine Analog | Unknown | To be determined |
| Adenosine | Endogenous Agonist | A1, A2A, A2B, A3 Receptors | Agonist-dependent (increase or decrease) |
| NECA (5'-(N-Ethylcarboxamido)adenosine) | Non-selective Adenosine Receptor Agonist | A1, A2A, A2B, A3 Receptors | Agonist-dependent (increase or decrease) |
| CGS-21680 | Selective A2A Receptor Agonist | A2A Receptor | Increase |
| Theophylline | Non-selective Adenosine Receptor Antagonist | A1, A2A, A2B, A3 Receptors | Blocks adenosine-mediated effects |
| [Inactive Analog] | Negative Control | None | No significant effect |
Key Experiments and Methodologies
To dissect the mechanism of action of this compound, a multi-pronged experimental approach is necessary. This should include receptor binding assays, second messenger quantification, and downstream signaling analysis.
Adenosine Receptor Binding Assays
Objective: To determine if this compound directly interacts with and binds to specific adenosine receptor subtypes.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing individual human adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled antagonist for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound or control compounds (adenosine, NECA, CGS-21680, Theophylline).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for each receptor subtype.
-
cAMP Second Messenger Assay
Objective: To assess the functional consequence of this compound binding to adenosine receptors, specifically its effect on the production of the second messenger cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Use the same adenosine receptor-expressing cell lines as in the binding assays.
-
cAMP Measurement: Employ a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of this compound or control agonists (Adenosine, NECA, CGS-21680).
-
For antagonist testing, co-incubate with an agonist and varying concentrations of this compound or Theophylline.
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of this compound on downstream signaling pathways activated by adenosine receptors, such as the MAPK/ERK pathway.
Methodology:
-
Cell Treatment and Lysis: Treat adenosine receptor-expressing cells with this compound, control compounds, or vehicle for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizing Experimental Logic and Pathways
To clearly illustrate the experimental design and potential signaling cascades, the following diagrams are provided.
Caption: Experimental workflow for characterizing this compound.
Caption: Putative A2A adenosine receptor signaling pathway.
By employing these rigorous control experiments and comparative analyses, researchers can effectively delineate the specific molecular interactions and cellular consequences of this compound, paving the way for its potential development as a novel therapeutic agent.
Assessing the Selectivity of 2-(4-Methylbenzyl)thioadenosine for A1 vs. A2A Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the receptor selectivity profile of the adenosine (B11128) analogue, 2-(4-Methylbenzyl)thioadenosine. While specific experimental binding and functional data for this compound are not available in the public domain, this document outlines the requisite experimental protocols, data presentation formats, and relevant biological pathways to facilitate a comprehensive evaluation when such data is generated. The methodologies and comparisons described herein are based on established standards for characterizing adenosine receptor ligands.
Introduction to Adenosine Receptor Selectivity
Adenosine, a ubiquitous endogenous nucleoside, modulates a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A2A receptors are particularly prominent in the central nervous system and cardiovascular system, where they often mediate opposing effects.
-
A1 Adenosine Receptors (A1R) typically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of various ion channels.[1] Activation of A1R is associated with neuroprotective and anti-inflammatory effects, as well as cardiac depression.
-
A2A Adenosine Receptors (A2AR) primarily couple to stimulatory G proteins (Gαs), activating adenylyl cyclase and increasing intracellular cAMP levels.[2] A2AR activation is involved in vasodilation, inhibition of platelet aggregation, and regulation of inflammation and neurotransmitter release.
Given these distinct and often opposing functions, the development of ligands with high selectivity for either the A1 or A2A receptor subtype is a critical objective in drug discovery for treating a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. This guide focuses on the theoretical assessment of this compound, a molecule with a key substitution at the 2-position of the adenine (B156593) core, a modification known to influence receptor affinity and selectivity.
Quantitative Assessment of Receptor Selectivity
To objectively determine the selectivity of this compound, a combination of binding affinity and functional activity assays is required. The data should be compared against well-characterized, non-selective and selective reference compounds.
Binding Affinity Profile
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.
Table 1: Illustrative Binding Affinity (Ki, nM) at Human Adenosine A1 and A2A Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A1/A2A Selectivity Ratio (Ki A1 / Ki A2A) | A2A/A1 Selectivity Ratio (Ki A2A / Ki A1) |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| NECA (Non-selective agonist) | 15 | 20 | 0.75 | 1.3 |
| CCPA (A1-selective agonist) | 0.7 | 2100 | 0.0003 | 3000 |
| CGS-21680 (A2A-selective agonist) | 290 | 22 | 13.2 | 0.076 |
| Theophylline (Non-selective antagonist) | 12,000 | 25,000 | 0.48 | 2.1 |
Data for reference compounds are representative and may vary between experimental conditions.
Functional Activity Profile
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For A1 and A2A receptors, this is commonly assessed by quantifying changes in intracellular cAMP levels. The potency of an agonist is expressed as the half-maximal effective concentration (EC50), while the activity of an antagonist is measured by its inhibition constant (Kb).
Table 2: Illustrative Functional Activity (EC50, nM) at Human Adenosine A1 and A2A Receptors
| Compound | A1 EC50 (cAMP Inhibition) | A2A EC50 (cAMP Stimulation) |
| This compound | Data N/A | Data N/A |
| NECA (Non-selective agonist) | 10 | 18 |
| CCPA (A1-selective agonist) | 1.5 | >10,000 |
| CGS-21680 (A2A-selective agonist) | >10,000 | 30 |
Data for reference compounds are representative. Intrinsic activity (Emax) should also be reported to classify compounds as full or partial agonists.
Experimental Methodologies
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Radioligand Binding Assays
These assays quantify the ability of a test compound to displace a specific, high-affinity radioligand from the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors.
Materials:
-
Membrane Preparations: Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing either the human A1 or A2A adenosine receptor.
-
A1 Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine), a selective A1 agonist.
-
A2A Radioligand: [³H]CGS-21680, a selective A2A agonist.
-
Non-specific Binding Control: A high concentration of a non-selective ligand, such as NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
Protocol Outline:
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[3]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclic AMP (cAMP) Functional Assays
These assays measure the functional consequence of receptor activation by quantifying the downstream second messenger, cAMP.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at A1 and A2A receptors.
Materials:
-
Cell Lines: Whole cells (e.g., CHO or HEK293) stably expressing either the human A1 or A2A adenosine receptor.
-
Adenylyl Cyclase Stimulator (for A1 assays): Forskolin (B1673556).
-
cAMP Detection Kit: Commercially available kits based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[4]
Protocol Outline for A2A Receptor (Gs-coupled):
-
Cell Plating: Seed the A2A-expressing cells in a multi-well plate and grow to an appropriate confluency.
-
Compound Addition: Treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.
Protocol Outline for A1 Receptor (Gi-coupled):
-
Cell Plating: Seed the A1-expressing cells as above.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubation: Incubate for a defined period to allow for the A1 agonist to inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 and Emax.
Visualizing Pathways and Workflows
Adenosine Receptor Signaling Pathways
The A1 and A2A receptors trigger distinct intracellular signaling cascades. The A1 receptor, coupled to Gαi, inhibits adenylyl cyclase (AC), reducing cAMP production. The A2A receptor, coupled to Gαs, stimulates AC, leading to an increase in cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: Opposing signaling pathways of A1 (inhibitory) and A2A (stimulatory) adenosine receptors.
Experimental Workflow for Selectivity Profiling
A logical workflow ensures a systematic evaluation of a novel compound, progressing from initial binding assessment to functional characterization.
Caption: Systematic workflow for determining the A1 vs. A2A receptor selectivity of a test compound.
Conclusion
The comprehensive assessment of this compound's selectivity requires rigorous experimental evaluation. By employing standardized radioligand binding and functional cAMP assays, researchers can generate the quantitative data necessary to populate the comparative tables presented in this guide. This data, when compared against established reference compounds, will allow for a definitive classification of this compound as A1-selective, A2A-selective, or non-selective. The resulting selectivity profile is paramount for guiding further preclinical development and understanding the compound's potential therapeutic applications and off-target effects.
References
- 1. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Methylbenzyl)thioadenosine as a Potential A₂A Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 2-(4-Methylbenzyl)thioadenosine as a research tool, likely targeting the A₂A adenosine (B11128) receptor. Due to the limited availability of direct experimental data for this compound, this document serves as a template for its evaluation against well-established A₂A receptor agonists, CGS 21680 and Regadenoson. The provided experimental protocols are standard methodologies for characterizing and comparing such compounds.
Introduction to Adenosine A₂A Receptor Agonists
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] The A₂A adenosine receptor (A₂AAR) is a key target in therapeutic areas such as inflammation, cardiovascular disease, and neurodegenerative disorders.[3] Research tools that selectively activate this receptor are crucial for elucidating its physiological roles and for the development of novel therapeutics.
This compound is an adenosine analog with a chemical structure suggesting it may act as an agonist at adenosine receptors. While specific data on its biological activity is scarce, its structural similarity to other 2-substituted thioadenosine analogs points towards potential selectivity for the A₂A receptor. This guide compares its potential profile with two widely used A₂AAR agonists: CGS 21680, a potent and selective tool compound for in vitro and in vivo research, and Regadenoson, a clinically approved selective A₂AAR agonist used as a pharmacologic stress agent.[4][5][6]
Comparative Data
The following tables summarize the available quantitative data for the established A₂AAR agonists, CGS 21680 and Regadenoson. The entries for this compound are left blank to indicate the data that needs to be experimentally determined for its validation.
Table 1: Adenosine Receptor Binding Affinity (Ki values)
| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) | A₂A Selectivity vs A₁ |
| This compound | - | - | - | - | - |
| CGS 21680 | 290[6] | 27[6] | 67[6] | 88,800[6] | ~11-fold |
| Regadenoson | ~3770 (13-fold > A₂A)[7] | 290[7] | >30-fold > A₂A[7] | >30-fold > A₂A[7] | ~13-fold |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values.
Table 2: Functional Potency (EC₅₀ values)
| Compound | Functional Assay | EC₅₀ (nM) |
| This compound | - | - |
| CGS 21680 | cAMP accumulation | 1.48-180 |
| Regadenoson | cAMP accumulation (PC12 cells) | Weak partial agonist[7] |
| Coronary vasodilation | Full agonist[7] |
Experimental Protocols
The following are detailed methodologies for key experiments required to validate and characterize this compound.
1. Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known non-selective agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Functional Assay for A₂A Receptor Agonism (cAMP Accumulation Assay)
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of the A₂A receptor.
-
Materials:
-
Cells expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test compound (this compound).
-
Known A₂A agonist as a positive control (e.g., CGS 21680).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to the desired confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor.
-
The cells are then stimulated with varying concentrations of the test compound or the positive control.
-
After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The EC₅₀ value (concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
A₂A Adenosine Receptor Signaling Pathway
Caption: A₂A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for cAMP Functional Assay
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound holds promise as a research tool for studying the A₂A adenosine receptor, based on its structural characteristics. However, its utility can only be confirmed through rigorous experimental validation. By following the outlined experimental protocols, researchers can determine its binding affinity and functional potency, allowing for a direct comparison with established A₂A agonists like CGS 21680 and Regadenoson. This will enable an informed decision on its suitability for specific research applications.
References
- 1. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging [jstage.jst.go.jp]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The future of pharmacologic stress: selective A2A adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 2-(4-Methylbenzyl)thioadenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-(4-Methylbenzyl)thioadenosine, a derivative of adenosine (B11128).
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all solid forms of this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams such as sharps, biological waste, and non-hazardous trash.
-
-
Waste Containment:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof, and shatter-resistant liquid waste container.
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Waste Labeling:
-
Properly label the hazardous waste container with the information required by your institution's Environmental Health and Safety (EHS) department. This typically includes:
-
| Labeling Requirement | Description |
| Words "Hazardous Waste" | Clearly and prominently displayed. |
| Chemical Name | "this compound" (avoid abbreviations). |
| Concentration | Approximate concentration if in a solution. |
| Accumulation Start Date | The date the first item of waste was placed in the container. |
| Principal Investigator (PI) | Name and contact information of the responsible researcher. |
| Hazard Characteristics | Indicate any known or suspected hazards (e.g., "Toxic," "Irritant"). |
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, secondary containment area away from general laboratory traffic and incompatible chemicals.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a scheduled pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal Workflow Diagram
Disclaimer: This information is intended as a general guide. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. Always refer to any available Safety Data Sheets for the most accurate and comprehensive safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
